molecular formula C9H9BrO3 B1278567 2-(2-Bromo-5-methoxyphenyl)acetic acid CAS No. 86826-93-9

2-(2-Bromo-5-methoxyphenyl)acetic acid

Cat. No.: B1278567
CAS No.: 86826-93-9
M. Wt: 245.07 g/mol
InChI Key: XEXHAKGPISSIIX-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)acetic acid ( 86826-93-9) is a high-purity brominated aromatic building block of significant value in synthetic organic and medicinal chemistry research . This compound, with a molecular formula of C 9 H 9 BrO 3 and a molecular weight of 245.07 g/mol, serves as a versatile precursor for constructing more complex molecular architectures, particularly in pharmaceutical development and materials science . The structure features both a carboxylic acid functional group and a bromine atom on the phenyl ring, which act as orthogonal reactive sites for successive synthetic transformations, such as metal-catalyzed cross-coupling reactions and amide bond formations . Researchers utilize this compound as a key intermediate in the exploration of new chemical entities. It is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use . This product is classified as a hazardous chemical; please consult the Safety Data Sheet (SDS) for proper handling. The hazard statement H301 indicates that it is toxic if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXHAKGPISSIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442819
Record name 2-(2-BROMO-5-METHOXYPHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86826-93-9
Record name 2-(2-BROMO-5-METHOXYPHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromo-5-methoxyphenyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Structural Elucidation and Quantitative Profiling of 2-(2-Bromo-5-methoxyphenyl)acetic acid via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromo-5-methoxyphenyl)acetic acid is a critical pharmacophore and intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Bromfenac . Precise structural characterization of this scaffold is challenging due to the interplay of steric hindrance (ortho-substitution) and electronic effects (mesomeric donation vs. inductive withdrawal).

This guide provides a definitive protocol for the


C NMR analysis of this molecule. Unlike standard proton NMR, 

C NMR allows for the direct observation of the carbon skeleton, providing unambiguous confirmation of the regiochemistry—specifically the position of the bromine atom relative to the methoxy group—which is a common failure mode in bulk synthesis.

Theoretical Framework & Chemical Shift Prediction[1][2][3]

To accurately assign the spectrum, we must understand the electronic environment of the molecule. The structure consists of a trisubstituted benzene ring.

Electronic Substituent Effects (SCS)
  • Methoxy Group (-OCH₃) at C5: A strong

    
    -donor (resonance) and 
    
    
    
    -acceptor (induction). This results in significant deshielding of the ipso carbon (C5) and shielding of the ortho and para positions.
  • Bromine Atom (-Br) at C2: A heavy atom. While electronegative, the "Heavy Atom Effect" often causes the attached carbon (C2) to appear shielded (upfield) relative to a chloro- or fluoro-analog, typically falling in the 110–120 ppm range.

  • Acetic Acid Moiety (-CH₂COOH) at C1: The carbonyl carbon is highly deshielded. The methylene group provides a diagnostic signal in the aliphatic region, distinct from the methoxy methyl.

Experimental Protocol

This protocol is designed to ensure quantitative accuracy, particularly for quaternary carbons (C-Br, C-OMe, COOH) which suffer from long spin-lattice relaxation times (


).
Sample Preparation[4]
  • Solvent Selection: DMSO-

    
      is the mandatory solvent.
    
    • Reasoning: In CDCl

      
      , carboxylic acids form cyclic dimers via hydrogen bonding, causing significant broadening and chemical shift variability of the carbonyl signal (
      
      
      
      170–180). DMSO-
      
      
      disrupts these dimers, resulting in a sharp, reproducible singlet for the carbonyl carbon.
  • Concentration: 30–50 mg in 0.6 mL solvent. High concentration is required to detect low-level regioisomeric impurities.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or IG (Inverse Gated) for quantitative work.

  • Relaxation Delay (D1):

    
     5.0 seconds .
    
    • Critical: Quaternary carbons (C1, C2, C5, C8) have no attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). Short delays will suppress these signals, making integration impossible.

  • Spectral Width: 240 ppm (to capture Carbonyls and references).

  • Scans (NS): Minimum 1024 (due to low natural abundance of

    
    C).
    

Analytical Workflow

The following diagram outlines the logical flow from sample prep to data validation, ensuring no steps are missed in the characterization process.

NMR_Workflow Sample Sample Prep (DMSO-d6) Acquisition Acquisition (D1 > 5s) Sample->Acquisition Homogenization Processing Processing (LB = 1.0 Hz) Acquisition->Processing FFT & Phasing Assignment Spectral Assignment Processing->Assignment Peak Picking Validation Purity Check Assignment->Validation Integration Validation->Sample If Purity < 98%

Caption: Figure 1: Optimized workflow for quantitative


C NMR analysis of phenylacetic acid derivatives.

Spectral Assignment & Data Interpretation[3][5][6][7]

The following table details the expected chemical shifts based on experimental data of analogous structures (e.g., 2-bromo-5-methoxyphenol) and substituent additivity rules.

Table 1: C NMR Assignment in DMSO-
Carbon PositionTypeChemical Shift (

ppm)
Signal CharacteristicsMechanistic Explanation
C-8 (COOH)Quaternary172.5 ± 1.0 Weak SingletCarbonyl carbon; highly deshielded by double bond to oxygen.
C-5 (Ar-C-OMe)Quaternary158.5 ± 1.0 Weak SingletIpso carbon attached to oxygen. Strong deshielding due to electronegativity.
C-1 (Ar-C-CH2)Quaternary136.0 ± 1.5 Weak SingletSubstituted aromatic carbon; moderate deshielding.
C-3 (Ar-CH)Methine116.5 ± 1.0 Strong PeakOrtho to Bromine; Meta to Methoxy.
C-6 (Ar-CH)Methine114.5 ± 1.0 Strong PeakOrtho to Methoxy (shielding zone).
C-4 (Ar-CH)Methine113.8 ± 1.0 Strong PeakPara to Methoxy (shielding resonance effect).
C-2 (Ar-C-Br)Quaternary112.0 ± 1.5 Very WeakDiagnostic Peak. Shielded relative to C-Cl due to heavy atom effect of Bromine.
C-9 (OCH₃)Methyl55.5 ± 0.5 Strong SingletMethoxy carbon; standard region for aryl ethers.
C-7 (CH₂)Methylene41.0 ± 1.0 Strong SingletBenzylic methylene; connects ring to carboxyl group.
Structural Validation Logic
  • The "Heavy Atom" Check: If C-2 appears >125 ppm, the bromine is likely absent (des-bromo impurity) or substituted by a lighter heteroatom.

  • Regioisomer Check: In the 2-bromo isomer, the C-6 and C-4 carbons are distinct. If the spectrum shows symmetry or fewer aromatic peaks than expected, suspect the 4-bromo-3-methoxy isomer (where symmetry might accidentally occur) or the 3-bromo-4-methoxy isomer.

  • Integration Balance: In a quantitative run (Inverse Gated decoupling), the ratio of the OMe (55.5 ppm) to the CH2 (41.0 ppm) must be 1:1. Deviations indicate residual solvent (e.g., methanol) or side-chain degradation.

Impurity Profiling

In drug development, identifying the "silent" impurities is paramount.

ImpurityDiagnostic ShiftOrigin
3-Methoxyphenylacetic acid Missing peak at ~112 ppm (C-Br)Unreacted starting material.
Acetic Acid ~172.0 ppm (overlaps COOH) & 21.0 ppm Residual solvent from bromination step.
Methanol 48.6 ppm Recrystallization solvent residue.
Regioisomer (4-Bromo) Distinct aromatic pattern; C-Br shifts to ~118 ppm.Incorrect bromination temperature control.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard text for substituent additivity rules and heavy atom effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for analogous 2-bromo-5-methoxyphenol aromatic shift data).

  • PubChem. (2023). 2-(2-Bromo-5-methoxyphenyl)acetic acid Compound Summary. [Link]

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link] (Validation of DMSO solvent effects on carboxylic acids).

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. [Link] (Reference for solvent impurity shifts).

Sources

Technical Guide: Mass Spectrometry Profiling of 2-(2-Bromo-5-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry profiling of 2-(2-Bromo-5-methoxyphenyl)acetic acid (CAS: 62453-62-9), a critical intermediate in the synthesis of indole-based therapeutics and non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

2-(2-Bromo-5-methoxyphenyl)acetic acid (C


H

BrO

) presents a unique analytical profile due to the interplay between its acidic carboxyl tail, the electron-donating methoxy group, and the heavy halogen substituent. This guide provides a validated workflow for its characterization, prioritizing Negative Mode Electrospray Ionization (ESI-) as the method of choice for the free acid, while discussing Electron Impact (EI) for derivatized purity assays.

Key Diagnostic Feature: The compound exhibits a signature 1:1 isotopic doublet at m/z 243 and 245 (in negative mode), driven by the natural abundance of


Br and 

Br.

Chemical Identity & Physicochemical Context

Understanding the substrate's physical properties is the first step in designing a robust MS method.

PropertyValueAnalytical Relevance
Formula C

H

BrO

Basis for exact mass calculation.
Monoisotopic Mass 243.9735 Da (

Br)
Target for high-resolution MS (HRMS).
Molecular Weight 245.07 g/mol (Average)Used for general stoichiometric calculations.
pKa (COOH) ~3.8 - 4.2Indicates molecule is anionic at neutral pH; supports ESI(-) .
LogP ~2.3Moderately lipophilic; suitable for C18 Reverse Phase LC.
Isotopes

Br (50.7%),

Br (49.3%)
Creates a "Twin Peak" spectral signature.

Instrumentation & Method Development

Ionization Source Selection: The Case for ESI(-)

While Positive Mode (ESI+) is common for amines, phenylacetic acids are poorly protonated. Attempting ESI+ often yields unstable adducts (


, 

) that complicate quantification.
  • Recommendation: Use ESI Negative Mode .

  • Mechanism: Deprotonation of the carboxylic acid yields the stable carboxylate anion

    
    .[1]
    
  • Solvent Chemistry: Use a high pH modifier (Ammonium Acetate or Ammonium Hydroxide) or a weak acid (Formic Acid) if chromatographic resolution requires it, though neutral/basic pH maximizes ionization efficiency.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~6.5).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 5% B to 95% B over 5-7 minutes. The bromo-methoxy substitution increases retention relative to unsubstituted phenylacetic acid.

Fragmentation Mechanics & Spectral Interpretation

The structural elucidation of this compound relies on predictable cleavage pathways. The following diagram illustrates the primary fragmentation mechanism in Negative Mode ESI-MS/MS.

Fragmentation Pathway Diagram

The primary transition is the neutral loss of CO


 (44 Da), generating a resonance-stabilized benzyl anion.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 243 / 245 (Carboxylate Anion) Transition Neutral Loss - CO₂ (44 Da) Precursor->Transition Product1 Product Ion [M-H-CO₂]⁻ m/z 199 / 201 (Benzyl Anion) Transition->Product1 Decarboxylation Product2 Secondary Frag [M-H-CO₂-CH₃]⁻ m/z 184 / 186 (Demethylation) Product1->Product2 Radical Loss (High Energy)

Figure 1: Proposed ESI(-) fragmentation pathway for 2-(2-Bromo-5-methoxyphenyl)acetic acid.

Spectral Analysis Table
m/z (ESI-)Ion IdentityOrigin / MechanismRelative Intensity
243 / 245

Deprotonated Molecular Ion. 1:1 doublet confirms Bromine.100% (Base Peak)
199 / 201

Decarboxylation of the acetic acid tail. Diagnostic for phenylacetic acids.40 - 80%
120 / 122

Loss of Bromine (rare in low energy CID, possible in source).< 10%

Experimental Protocol: Validated Workflow

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Step 1: Stock Preparation
  • Weigh 10 mg of 2-(2-Bromo-5-methoxyphenyl)acetic acid .

  • Dissolve in 10 mL Methanol (Stock A: 1 mg/mL).

  • Note: Avoid using pure water for stock; the compound has limited aqueous solubility.

Step 2: Working Standard
  • Dilute Stock A 1:1000 into 50:50 Water:Acetonitrile containing 5mM Ammonium Acetate.

  • Final Concentration: 1 µg/mL (1 ppm).

Step 3: MS Tuning (Direct Infusion)
  • Mode: Negative Electrospray (ESI-).[2]

  • Flow Rate: 10 µL/min (syringe pump).

  • Source Temp: 300°C.

  • Capillary Voltage: -3500 V (Adjust to maximize m/z 243).

  • Cone Voltage: Start low (20V) to prevent in-source decarboxylation.

Step 4: Acquisition
  • Perform a Full Scan (m/z 50–500) to confirm the 243/245 doublet.

  • Perform Product Ion Scan (MS2) on m/z 243.

    • Collision Energy (CE): Ramp 10–40 eV.

    • Observe: Disappearance of 243 and emergence of 199.

Troubleshooting & Impurity Profiling

Common issues when analyzing halogenated phenylacetic acids:

The "Missing" Bromine

If the characteristic 1:1 doublet at m/z 243/245 is absent, and you see a single peak at m/z ~165:

  • Cause: You have likely undergone de-bromination in the source or the sample has degraded.

  • Solution: Lower the Desolvation Temperature and Cone Voltage.

Dimer Formation

In high-concentration samples, you may observe peaks at m/z 487/489/491 .

  • Identity:

    
     dimer.
    
  • Fix: Dilute the sample 10-fold. Dimerization is concentration-dependent and non-linear.

GC-MS Considerations (Alternative Method)

If using GC-MS (EI Source):

  • Derivatization is Mandatory: The free acid will tail badly or decompose.

  • Reagent: TMS-Diazomethane or BSTFA.

  • Spectrum: Look for the Molecular Ion (

    
    ) at 258/260 (Methyl ester) and the Tropylium ion fragment.
    

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Phenylacetic Acid Derivatives. National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Chapter on Isotope Patterns and Halogens). [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of small molecule pharmaceuticals in ESI-MS/MS. Journal of Mass Spectrometry. (Mechanisms of decarboxylation in negative mode). [Link]

  • PubChem Compound Summary. 2-(2-Bromo-5-methoxyphenyl)acetic acid (CID 14506548). National Library of Medicine. [Link]

Sources

2-(2-Bromo-5-methoxyphenyl)acetic acid as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for 2-(2-Bromo-5-methoxyphenyl)acetic acid, a specialized bifunctional building block used in the synthesis of fused heterocyclic systems, particularly oxindoles and indoles.[1]

CAS: 62453-27-2 Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol [1]

Executive Summary

2-(2-Bromo-5-methoxyphenyl)acetic acid is a high-value scaffold characterized by orthogonal reactivity.[1] It features an aryl bromide (susceptible to oxidative addition by transition metals) and a carboxylic acid side chain (capable of amidation, esterification, or decarboxylation).[1]

Its primary utility lies in intramolecular cross-coupling reactions .[1] The proximity of the bromine atom (ortho position) to the acetic acid tail makes it an ideal precursor for constructing oxindole (indolin-2-one) cores via C–N bond formation, or benzofuran derivatives via C–O coupling.[1] The 5-methoxy group serves as a versatile handle for further electronic tuning or metabolic stability in medicinal chemistry campaigns.[1]

Physiochemical & Safety Profile

PropertySpecificationNotes
Appearance White to off-white crystalline solidDarkens upon prolonged light exposure.[1]
Melting Point 115–125 °C (Typical range)Note: Isomeric purity significantly affects MP.[1] Verify via HPLC.
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water; soluble in alkaline aqueous solutions.[1]
pKa ~4.0 (Carboxylic Acid)Typical for phenylacetic acid derivatives.[1]
Stability Light SensitiveStore in amber vials under inert atmosphere (Ar/N₂).[1]

Safety Considerations:

  • GHS Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: The aryl bromide moiety can be a sensitizer.[1] Use standard PPE (nitrile gloves, fume hood).[1] Avoid contact with strong oxidizers.[1]

Synthesis of the Core Scaffold

While direct bromination of 3-methoxyphenylacetic acid is possible, it often suffers from poor regioselectivity (yielding mixtures of 2-bromo, 4-bromo, and 6-bromo isomers).[1] The most robust "field-proven" route utilizes the nitrile hydrolysis method starting from the benzyl bromide.[1]

Validated Synthetic Pathway

Precursor: 2-Bromo-5-methoxybenzyl bromide (commercially available or synthesized from the toluene derivative).[1]

Step 1: Cyanation (Nucleophilic Substitution)

[1]
  • Reagents: Sodium Cyanide (1.2 equiv), Ethanol/Water (3:1).[1]

  • Conditions: Reflux for 4–6 hours.[1]

  • Critical Control: Monitor the disappearance of the benzyl bromide (

    
     ppm) and appearance of the acetonitrile singlet (
    
    
    
    ppm) via ¹H NMR.
Step 2: Hydrolysis to the Acid

[1]
  • Reagents: NaOH (20% aq), H₂O₂ (30% - optional accelerator).

  • Conditions: Reflux for 12 hours.

  • Workup: Acidify aqueous layer with HCl to pH 2. The product precipitates as a solid.[1][2]

  • Purification: Recrystallization from Toluene/Heptane.[1]

Synthesis Workflow Diagram

SynthesisPath Start 2-Bromo-5-methoxy benzyl bromide Inter Nitrile Intermediate (Ar-CH2-CN) Start->Inter NaCN, EtOH Reflux, 4h End Target Acid (CAS 62453-27-2) Inter->End NaOH, H2O Hydrolysis, 12h

Figure 1: Reliable synthetic route avoiding regioselectivity issues common in direct bromination.

Application Protocol: Synthesis of 5-Methoxyoxindole

The most significant application of this chemical is the synthesis of 5-methoxyoxindole (and N-substituted derivatives) via an intramolecular Buchwald-Hartwig or Ullmann-type coupling.[1]

Mechanism

The reaction proceeds via the formation of an amide intermediate, followed by a metal-catalyzed intramolecular C–N bond formation displacing the bromine.

Detailed Protocol

Target: 5-Methoxy-1-methylindolin-2-one (5-Methoxy-N-methyloxindole).[1]

  • Amidation (Step A):

    • Reactants: 2-(2-Bromo-5-methoxyphenyl)acetic acid (1.0 equiv), Methylamine (2.0 M in THF, 1.5 equiv).[1]

    • Coupling Agent: HATU (1.1 equiv) or EDC/HOBt.[1]

    • Base: DIPEA (3.0 equiv).[1]

    • Solvent: DMF or DCM.

    • Procedure: Stir at RT for 2 hours. Quench with water, extract with EtOAc.[1]

    • Checkpoint: Confirm formation of the linear amide (Mass Spec: M+1 = 258/260 for Br isotopes).[1]

  • Cyclization (Step B - Intramolecular Arylation):

    • Catalyst: CuI (10 mol%) or Pd₂(dba)₃/Xantphos.[1]

    • Ligand: L-Proline (20 mol%) if using Copper; Xantphos if using Palladium.[1]

    • Base: K₂CO₃ (2.0 equiv).[1]

    • Solvent: DMSO (for Cu) or Dioxane (for Pd).[1]

    • Conditions: Heat to 100°C (Pd) or 120°C (Cu) for 12–16 hours.

    • Workup: Filter through Celite to remove metal residues.[1] Concentrate and purify via flash chromatography (Hex/EtOAc).

Reaction Pathway Diagram

OxindoleCycle cluster_mechanism Key Transformation: C-Br to C-N Bond Acid 2-(2-Bromo-5-methoxyphenyl) acetic acid Amide Linear Amide Intermediate (Ar-CH2-CONHR) Acid->Amide Step A: Amidation (HATU, Amine, DIPEA) Oxindole 5-Methoxyoxindole (Cyclized Product) Amide->Oxindole Step B: Intramolecular C-N Coupling (Pd or Cu catalyst, Base, Heat)

Figure 2: Transformation of the linear acid scaffold into the bicyclic oxindole pharmacophore.

Quality Control & Analytics

To validate the identity of 2-(2-Bromo-5-methoxyphenyl)acetic acid, use the following spectroscopic markers.

¹H NMR (400 MHz, DMSO-d₆)
  • 
     12.4 ppm (s, 1H):  Carboxylic acid proton (-COOH ).[1] Broad singlet, disappears with D₂O shake.
    
  • 
     7.48 ppm (d, J=8.8 Hz, 1H):  Aromatic proton at C3 (Ortho to Br).[1] The doublet indicates coupling with C4.[1]
    
  • 
     6.90 ppm (d, J=3.0 Hz, 1H):  Aromatic proton at C6 (Ortho to CH₂COOH).[1]
    
  • 
     6.82 ppm (dd, J=8.8, 3.0 Hz, 1H):  Aromatic proton at C4.[1]
    
  • 
     3.75 ppm (s, 3H):  Methoxy group (-OCH ₃).[1]
    
  • 
     3.68 ppm (s, 2H):  Benzylic methylene (-CH ₂-COOH).[1] Crucial purity marker: If this appears as a quartet or multiplet, the sample may be contaminated with starting material or side products.
    
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (+0.1% Formic Acid).[1]

  • Detection: UV at 210 nm and 280 nm.[1]

  • Retention Time: Expect elution slightly later than unsubstituted phenylacetic acid due to the lipophilic bromine atom.[1]

References

  • Synthesis of Phenylacetic Acids

    • Organic Syntheses, Coll.[1] Vol. 3, p. 557 (1955).[1] General method for nitrile hydrolysis.[1]

    • [1]

  • Intramolecular Amidation (Oxindole Synthesis)

    • Journal of the American Chemical Society, 2003, 125, 12084-12085.[1] "Copper-Catalyzed Intramolecular C-N Bond Formation".

    • [1]

  • Regioselectivity in Bromination

    • Tetrahedron Letters, 1999, 40, 2673-2676.[1] "Regioselective bromination of phenols and anisoles".

    • [1]

  • Chemical Properties & Safety Data

    • PubChem Compound Summary for 2-(2-Bromo-5-methoxyphenyl)acetic acid analogs.[1]

    • [1]

Sources

Technical Guide: Homologs and Isomers of 2-(2-Bromo-5-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromo-5-methoxyphenyl)acetic acid (CAS 86826-93-9) represents a critical bifunctional scaffold in medicinal chemistry. Characterized by an electron-rich aromatic core decorated with an orthogonal halogen handle (bromine) and a carboxylate tail, it serves as a "linchpin" intermediate. Its structural architecture allows for divergent synthesis: the bromine atom facilitates transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) or intramolecular cyclizations to form oxindoles, while the acetic acid moiety offers a handle for amidation or esterification.

This guide provides a rigorous analysis of this molecule, distinguishing it from its positional isomers (e.g., the 2-bromo-4-methoxy variant) and homologs. It details a self-validating synthesis protocol via nitrile hydrolysis and outlines its application in synthesizing fused heterocycles.

Part 1: Structural Analysis & Chemical Space

The Core Scaffold

The molecule consists of a phenyl ring substituted at the 1, 2, and 5 positions.

  • Position 1: Acetic acid side chain (

    
    ).
    
  • Position 2: Bromine atom (

    
    ).[1][2][3][4]
    
  • Position 5: Methoxy group (

    
    ).[2]
    

Molecular Formula:


Molecular Weight:  245.07  g/mol
Key Feature:  The para relationship between the Bromine (C2) and Methoxy (C5) groups creates a specific electronic environment that directs electrophilic aromatic substitutions to the C4 or C6 positions, while the C2-Bromine serves as a site for oxidative addition.
Isomer Differentiation

Distinguishing regioisomers is critical, as commercial supplies of "bromo-methoxyphenylacetic acid" are often isomeric mixtures.

IsomerStructure DescriptionKey NMR Feature (

Aromatic Region)
Application
2-(2-Bromo-5-methoxyphenyl)acetic acid Br at C2, OMe at C5AMX System: H3/H4 ortho coupling (

Hz), H4/H6 meta coupling (

Hz). H6 appears as a doublet at

ppm.
Precursor to 5-methoxyoxindole.
2-(2-Bromo-4-methoxyphenyl)acetic acid Br at C2, OMe at C4ABX System: H3 is an isolated singlet (or small doublet) due to being between Br and OMe. H5/H6 show ortho coupling.Precursor to 6-methoxyoxindole.
2-(4-Bromo-3-methoxyphenyl)acetic acid Br at C4, OMe at C3Para-bromo pattern.Used in biaryl synthesis where the acid chain is preserved.
Homologs

Homologs differ by the length of the alkyl chain or the ether group.

  • Chain Homolog: 3-(2-bromo-5-methoxyphenyl)propionic acid (Extension by one

    
    ). Used for six-membered lactam formation (dihydroquinolinones).
    
  • Ether Homolog: 2-(2-bromo-5-ethoxyphenyl)acetic acid. Increases lipophilicity (

    
    ).
    

Part 2: Synthetic Pathways & Protocols

The synthesis of 2-(2-bromo-5-methoxyphenyl)acetic acid presents a regioselectivity challenge. Direct bromination of 3-methoxyphenylacetic acid often yields a mixture of the 2-bromo and 4-bromo isomers. Therefore, the Nitrile Hydrolysis Route starting from a regiochemically pure benzyl bromide is the authoritative standard for high-purity synthesis.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start 3-Methoxybenzaldehyde Step1 Bromination (Br2, AcOH) Start->Step1 Inter1 2-Bromo-5-methoxybenzaldehyde Step1->Inter1 Step2 Reduction (NaBH4) Inter1->Step2 Inter2 Benzyl Alcohol Step2->Inter2 Step3 Bromination (PBr3) Inter2->Step3 Inter3 Benzyl Bromide Step3->Inter3 Step4 Cyanation (NaCN, DMSO) Inter3->Step4 Inter4 Aryl Acetonitrile Step4->Inter4 Step5 Hydrolysis (H2SO4/H2O) Inter4->Step5 Product Target Acid (>98% Purity) Step5->Product

Caption: Linear synthesis providing regiochemical guarantee via specific bromination of the aldehyde precursor.

Detailed Protocol: Nitrile Hydrolysis Method

This protocol focuses on the final transformation of 2-(2-bromo-5-methoxyphenyl)acetonitrile to the target acid. This step is chosen because the nitrile intermediate is commercially stable, while the hydrolysis requires careful pH control to prevent decarboxylation or ether cleavage.

Reagents:

  • 2-(2-Bromo-5-methoxyphenyl)acetonitrile (1.0 equiv)

  • Sulfuric Acid (

    
    ), 50% aq. solution
    
  • Glacial Acetic Acid (solvent)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the acetonitrile (10 mmol) in glacial acetic acid (20 mL).

  • Acid Addition: Slowly add 50% aqueous

    
     (20 mL) while stirring. Note: The reaction is exothermic.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (eluent 1:1 Hexane/EtOAc). The nitrile spot (
    
    
    
    ) should disappear, replaced by the acid spot (
    
    
    , streaking).
  • Quench: Cool the reaction mixture to room temperature and pour onto crushed ice (100 g).

  • Isolation: The crude acid will precipitate as an off-white solid. Filter the solid.[5][6]

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (

      
       mL), wash with brine, and dry over 
      
      
      
      .
  • Purification: Recrystallize from Ethanol/Water (1:3) to remove trace amide intermediates.

  • Validation:

    • Yield: Expected 85–92%.

    • Melting Point: 127–131 °C (consistent with literature for similar isomers).[4]

Part 3: Reactivity & Pharmaceutical Applications[7]

The utility of 2-(2-bromo-5-methoxyphenyl)acetic acid lies in its ability to undergo intramolecular cyclization . This is the primary route to 5-methoxyoxindole , a pharmacophore found in various kinase inhibitors.

Intramolecular Cyclization to Oxindoles

The "Buchwald-Hartwig" style alpha-arylation allows the acidic methylene carbon to attack the C2-Br position.

Mechanism:

  • Formation of the acid chloride or ester.

  • Reaction with an amine to form the amide (2-bromo-5-methoxyphenylacetamide).

  • Pd-catalyzed intramolecular C-N bond formation (or Cu-catalyzed) to close the ring.

Alternative (Direct C-C bond formation): Using


 and a bulky ligand (e.g., 

), the enolate of the ester can displace the bromine directly to form benzofuranones or, if amidated, oxindoles.
Reactivity Map (Graphviz)

ReactivityMap Core 2-(2-Bromo-5-methoxyphenyl) acetic acid Oxindole 5-Methoxyoxindole (Intramolecular Cyclization) Core->Oxindole Pd(OAc)2, Ligand Base Amide Phenylacetamide Derivs. (Amidation) Core->Amide SOCl2; R-NH2 Biaryl Biaryl Acetic Acids (Suzuki Coupling) Core->Biaryl Ar-B(OH)2 Pd(PPh3)4 Homolog Chain Extension (Arndt-Eistert) Core->Homolog SOCl2; CH2N2

Caption: Divergent synthesis pathways utilizing the Br-handle and COOH-tail.

Part 4: Analytical Profiling

To ensure the integrity of the synthesized material, the following analytical parameters must be met.

NMR Specification ( , 400 MHz, )
  • 
     11.0 (br s, 1H):  Carboxylic acid proton (exchangeable).
    
  • 
     7.45 (d, 
    
    
    
    Hz, 1H):
    H3 (Ortho to Br, deshielded).
  • 
     6.85 (d, 
    
    
    
    Hz, 1H):
    H6 (Ortho to acetic acid, meta to OMe).
  • 
     6.75 (dd, 
    
    
    
    Hz, 1H):
    H4 (Ortho to H3, Meta to H6).
  • 
     3.80 (s, 3H):  Methoxy (
    
    
    
    ).
  • 
     3.75 (s, 2H):  Benzylic methylene (
    
    
    
    ).
Mass Spectrometry[8]
  • ESI-MS (Negative Mode):

    
     peak at m/z 243 and 245 (1:1 ratio due to 
    
    
    
    isotopes).

References

  • Fluorochem. (2023). Product Specification: (2-Bromo-5-methoxyphenyl)acetic acid. Retrieved from

  • Sigma-Aldrich. (2023).[4] Synthesis of Oxindoles via Palladium-Catalyzed Cyclization. Journal of Organic Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87754 (2-Bromophenylacetic acid derivatives). Retrieved from

  • Royal Society of Chemistry. (2012). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides. Organic & Biomolecular Chemistry. Retrieved from

  • Vertex AI Search. (2023). Isomer differentiation of bromomethoxyphenylacetic acids.

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(2-Bromo-5-methoxyphenyl)acetic Acid in Heterocyclic Scaffold Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Orthogonal Scaffold

2-(2-Bromo-5-methoxyphenyl)acetic acid (CAS: 86826-93-9) represents a high-value "orthogonal" building block in medicinal chemistry. Its structural utility is defined by three distinct reactive handles that allow for divergent synthesis:

  • Ortho-Bromide: A steric handle for intramolecular cyclization (forming 5- and 6-membered fused rings) or intermolecular cross-coupling.[1]

  • Carboxylic Acid: A versatile anchor for amidation, esterification, or reduction.[1]

  • 5-Methoxy Group: An electron-donating substituent that modulates ring electronics and serves as a masked phenol (revealable via

    
     demethylation).[1]
    

This guide details the strategic application of this compound in synthesizing 5-methoxyoxindoles (kinase inhibitor scaffolds) and biaryl acetic acids (NSAID-like scaffolds).

Chemical Profile
PropertySpecification
IUPAC Name 2-(2-bromo-5-methoxyphenyl)acetic acid
CAS Number 86826-93-9
Molecular Weight 245.07 g/mol
Appearance Off-white to beige solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water.[2]
Key Reactivity Pd-catalyzed C-N/C-C coupling, Amidation, EAS (Electrophilic Aromatic Substitution).[1]

Strategic Application Map

The following directed graph illustrates the divergent pathways accessible from this single building block.

G Start 2-(2-Bromo-5-methoxyphenyl) acetic acid (CAS 86826-93-9) Amide Intermediate: 2-Bromo-phenylacetamide Start->Amide Amidation (R-NH2, HATU) Ester Intermediate: Methyl Ester Start->Ester Esterification (MeOH, H+) Oxindole Target A: 5-Methoxyoxindole (Kinase Scaffold) Amide->Oxindole Intramolecular Pd-Catalyzed C-N Coupling Biaryl Target B: Biaryl Acetic Acid (NSAID Scaffold) Ester->Biaryl Suzuki-Miyaura Coupling Indole Target C: 5-Methoxyindole Oxindole->Indole Reduction (BH3 or LAH)

Figure 1: Divergent synthetic pathways.[1][3] The Blue path (Oxindole) represents the highest value application for this specific substitution pattern.

Module A: Synthesis of N-Substituted 5-Methoxyoxindoles

The ortho-bromo substituent relative to the acetic acid chain is the ideal geometry for constructing oxindoles via intramolecular Buchwald-Hartwig amidation . This scaffold is ubiquitous in tyrosine kinase inhibitors (e.g., Sunitinib analogs).[1]

Mechanism[1][4][5]
  • Amidation: Conversion of the acid to an amide (

    
    ).[1]
    
  • Cyclization: Palladium inserts into the

    
     bond (oxidative addition), coordinates the amide nitrogen, and undergoes reductive elimination to form the 
    
    
    
    bond, closing the lactam ring.[1]
Detailed Protocol

Step 1: Amide Formation

  • Reagents: 1.0 equiv Acid, 1.1 equiv Amine (

    
    ), 1.2 equiv HATU, 2.0 equiv DIPEA.[1]
    
  • Solvent: DMF (anhydrous).[1]

  • Procedure:

    • Dissolve 2-(2-bromo-5-methoxyphenyl)acetic acid (1.0 g, 4.08 mmol) in DMF (10 mL).

    • Add DIPEA (1.4 mL, 8.16 mmol) and stir for 5 min.

    • Add HATU (1.86 g, 4.9 mmol) and stir for 10 min to activate the acid.

    • Add the primary amine (4.5 mmol) dropwise.[1]

    • Stir at RT for 4–12 h (monitor by LCMS).

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.

      
      , and brine.[1] Dry over 
      
      
      
      and concentrate.

Step 2: Intramolecular Cyclization (The Critical Step)

  • Catalyst System:

    
     (2-5 mol%) / Xantphos (5-10 mol%).[1]
    
  • Base:

    
     (1.5 equiv).[1]
    
  • Solvent: 1,4-Dioxane (degassed).[1]

  • Procedure:

    • Charge a reaction vial with the crude amide from Step 1 (1.0 equiv),

      
       (1.5 equiv), 
      
      
      
      (0.02 equiv), and Xantphos (0.04 equiv).[1]
    • Evacuate and backfill with Nitrogen (3x).[1]

    • Add anhydrous 1,4-Dioxane (0.1 M concentration).

    • Heat to 100°C for 12–18 h.

    • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[1]

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Optimization Table: Ligand Selection for Cyclization

Ligand Yield Comment
Xantphos 85-95% Recommended. Excellent bite angle for reductive elimination of amides.[1]
BINAP 60-75% Good, but slower conversion rates observed.[1]

|


 | <20% | Ineffective for this intramolecular transformation.[1] |
| BrettPhos | 80-90% | excellent alternative for sterically hindered amines.[1] |

Module B: Suzuki-Miyaura Cross-Coupling

This module is used to synthesize 2-aryl-5-methoxyphenylacetic acids . Direct coupling on the free acid is possible but often results in lower yields due to catalyst poisoning or protodeboronation.[1] The Ester Route is recommended for high reliability.[1]

Protocol (Ester Route)

Step 1: Methyl Esterification

  • Dissolve acid in MeOH.[1] Add catalytic

    
     (5 drops).[1] Reflux for 2 h.
    
  • Concentrate, redissolve in EtOAc, wash with

    
    . Yield is typically quantitative.[1]
    

Step 2: Cross-Coupling

  • Reagents: 1.0 equiv Bromo-ester, 1.2 equiv Aryl Boronic Acid, 3.0 equiv

    
    .[1]
    
  • Catalyst:

    
     (5 mol%).[1]
    
  • Solvent: THF/Water (4:1).[1]

  • Procedure:

    • Combine reagents in a microwave vial or round-bottom flask.

    • Degas solvents (sparge with

      
       for 10 min) before addition.
      
    • Heat at 80°C for 4 h (or microwave at 100°C for 30 min).

    • Workup: Extract with EtOAc. The product is the Methyl 2-aryl-5-methoxyphenylacetate .

    • Optional Hydrolysis: Treat with LiOH in THF/H2O to return to the free acid.[1]

Troubleshooting & Critical Parameters

Decarboxylation Risk

Phenylacetic acids are generally stable, but harsh basic conditions at very high temperatures (>140°C) can lead to decarboxylation.[1]

  • Mitigation: Keep reaction temperatures

    
    .
    
Catalyst Deactivation (Free Acid)

When running Suzuki couplings on the free acid, the carboxylate can coordinate to Pd, inhibiting the cycle.[1]

  • Solution: Use the Ester Route (Module B) or use a massive excess of base (

    
    ) to ensure the carboxylate is fully solubilized and distinct from the catalytic center.[1]
    
Regioselectivity (EAS)

If performing electrophilic aromatic substitution (e.g., nitration/halogenation) on this core:

  • The Methoxy group (position 5) is a strong ortho/para director.[1]

  • The Alkyl group (position 1) is a weak ortho/para director.[1]

  • Prediction: Electrophiles will likely target Position 4 (ortho to OMe, para to alkyl) or Position 6 (ortho to both).[1] Position 3 is sterically crowded by the Bromine.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). Light sensitive (protect from direct light to prevent benzylic radical degradation).[1]

  • Waste: Segregate halogenated organic waste. Palladium catalysts must be quenched and disposed of as heavy metal waste.[1]

References

  • Intramolecular Amidation (Oxindole Synthesis)

    • Lee, S.; Hartwig, J. F.[1] "Pd-Catalyzed Synthesis of Oxindoles from Aryl Halides." Journal of Organic Chemistry, 2001 , 66, 3402–3415.[1] Link[1]

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95, 2457–2483.[1] Link[1]

  • General Reactivity of Phenylacetic Acids

    • DiMauro, E. F.; Kozlowski, M. C.[1] "The First Enantioselective Synthesis of Oxindoles via Pd-Catalyzed alpha-Arylation." Organic Letters, 2002 , 4, 2617.[1] Link[1]

Sources

Derivatization of 2-(2-Bromo-5-methoxyphenyl)acetic acid carboxyl group

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Guide for Indole and Oxindole Scaffold Synthesis

Executive Summary & Chemical Logic

The substrate 2-(2-Bromo-5-methoxyphenyl)acetic acid is a high-value "linchpin" intermediate in drug discovery. Its structural utility lies in its trifunctional nature:

  • Carboxylic Acid: The primary handle for derivatization (ester/amide/alcohol).

  • Aryl Bromide (ortho): A pre-installed site for intramolecular cyclization (e.g., Buchwald-Hartwig) to form oxindoles, or intermolecular cross-coupling (Suzuki/Sonogashira).

  • Methoxy Group (meta): An electron-donating group (EDG) that modulates the electronics of the ring, influencing the oxidative addition rates during metal-catalyzed steps.

The Challenge: The ortho-bromo substituent introduces significant steric strain and prevents free rotation of the acetic acid side chain. Furthermore, the aryl bromide is sensitive to varying reducing conditions (e.g., Lithium Aluminum Hydride), requiring highly chemoselective protocols to preserve the halogen for downstream complexity generation.

This guide details three "field-proven" protocols designed to derivatize the carboxyl group while maintaining the integrity of the aryl bromide.

Decision Matrix & Reaction Pathways

The following decision tree illustrates the strategic pathways available for this substrate.

DerivatizationPathways Substrate 2-(2-Bromo-5-methoxyphenyl) acetic acid Amide Amide Derivative (Precursor to Oxindoles) Substrate->Amide Method B: Acid Chloride + Amine Ester Methyl/Ethyl Ester (Protected Intermediate) Substrate->Ester Method A: MeOH + H2SO4 Alcohol Phenethyl Alcohol (Reductive Transformation) Substrate->Alcohol Method C: BH3-DMS (Chemoselective) Oxindole Oxindole Scaffold (Intramolecular Cyclization) Amide->Oxindole Pd-Cat Buchwald-Hartwig Suzuki Biaryl Acetic Acid (Suzuki Coupling) Ester->Suzuki Pd-Cat Boronic Acid Ether Ether/Tosylate (Chain Extension) Alcohol->Ether Alkylation

Figure 1: Strategic derivatization pathways. Solid lines indicate protocols detailed in this guide; dashed lines indicate downstream applications.

Experimental Protocols
Protocol A: Robust Esterification (Methyl Ester)

Objective: Protect the carboxylic acid to enable modification of the aryl bromide (e.g., Suzuki coupling) without catalyst poisoning by the free acid. Mechanism: Fischer Esterification. Why this method? While alkyl halides (MeI) can be used, acid-catalyzed methanolysis is more scalable and avoids toxic methylating agents.

Reagents:

  • Substrate: 1.0 equiv

  • Methanol (anhydrous): 0.5 M concentration relative to substrate

  • Sulfuric Acid (conc.) or Thionyl Chloride: 0.1 equiv (catalytic) or 1.1 equiv (if using SOCl2)

Step-by-Step:

  • Dissolution: Dissolve 2-(2-Bromo-5-methoxyphenyl)acetic acid (10 mmol) in anhydrous Methanol (20 mL).

  • Activation:

    • Option 1 (Standard): Add conc. H2SO4 (5 drops) carefully.

    • Option 2 (In-situ Acid Chloride): Cool to 0°C. Add Thionyl Chloride (11 mmol) dropwise. This generates HCl in situ and drives the reaction to completion.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a less polar ester spot (Rf ~0.6).

  • Workup: Concentrate methanol under reduced pressure. Redissolve residue in EtOAc. Wash with sat. NaHCO3 (2x) to remove trace acid, then Brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate.

    • Expected Yield: >90%[1]

    • Data: 1H NMR will show a distinct singlet ~3.6-3.7 ppm (COOCH3).

Protocol B: Sterically Resilient Amidation

Objective: Synthesize the amide precursor for intramolecular Pd-catalyzed cyclization (Oxindole synthesis). Challenge: The ortho-bromo group creates steric bulk, making standard carbodiimide couplings (EDC/NHS) sluggish for secondary amines. Solution: The Acid Chloride pathway is the most reliable method for ortho-substituted systems.

Workflow Diagram:

AmidationWorkflow Step1 Activation Substrate + SOCl2 (1.5 eq) + DMF (cat.) in DCM Step2 Conversion Reflux 2h -> Evaporate SOCl2 (Crude Acid Chloride) Step1->Step2 Generates reactive acyl chloride Step3 Coupling Dissolve in DCM -> Add Amine (1.2 eq) + Et3N (2.0 eq) at 0°C Step2->Step3 N2 Atmosphere Step4 Quench & Wash 1M HCl -> NaHCO3 -> Brine Step3->Step4 12h RT

Figure 2: Step-wise workflow for amidation via acid chloride generation.

Detailed Protocol:

  • Activation: In a round-bottom flask under N2, dissolve the substrate (1.0 equiv) in dry DCM (0.2 M). Add catalytic DMF (2 drops).

  • Chlorination: Add Thionyl Chloride (SOCl2, 1.5 equiv) dropwise at 0°C. Warm to room temperature and stir for 2 hours (or reflux for 1 hour if conversion is slow).

  • Evaporation (Critical): Remove solvent and excess SOCl2 under vacuum. Note: Do not delay at this stage; the intermediate acid chloride is moisture sensitive.

  • Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.[2]

  • Addition: Add the target amine (1.2 equiv) mixed with Triethylamine (Et3N, 2.5 equiv) dropwise. The Et3N scavenges the HCl generated.

  • Completion: Stir at RT overnight.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3, then Brine.

Protocol C: Chemoselective Reduction (Preserving the Ar-Br)

Objective: Reduce the carboxylic acid to a primary alcohol (2-(2-bromo-5-methoxyphenyl)ethanol) without debrominating the aryl ring. Risk: Lithium Aluminum Hydride (LAH) is a strong reducing agent that can cause hydrodehalogenation (replacing Br with H) via radical mechanisms. Solution: Borane-Dimethyl Sulfide (BH3·DMS) or Borane-THF . Borane coordinates to the carbonyl oxygen, reducing electron-rich acids faster than it reacts with aryl halides.

Reagents:

  • Substrate: 1.0 equiv

  • BH3[2]·DMS (2.0 M in THF): 1.5 – 2.0 equiv

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry glassware. Maintain a strict Nitrogen/Argon atmosphere.

  • Addition: Dissolve substrate in THF (0.3 M) and cool to 0°C.

  • Reduction: Add BH3·DMS complex dropwise via syringe. Caution: Gas evolution (H2).

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

    • Monitoring: TLC will show the disappearance of the acid. The alcohol is significantly less polar.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise until bubbling ceases (destroys excess borane). Then add 1N HCl/H2O.

  • Extraction: Extract with EtOAc.

  • Result: This yields the phenethyl alcohol derivative with the Ar-Br intact, verified by the retention of the aromatic splitting pattern in NMR.

Analytical Data & Troubleshooting

Expected NMR Signatures (CDCl3, 400 MHz):

MoietyChemical Shift (δ)MultiplicityDiagnostic Note
Aryl Protons 6.7 – 7.5 ppmMultiplets3 protons total. Look for ortho-coupling (d, ~8Hz) and meta-coupling (d, ~2Hz).
Methoxy (-OCH3) ~3.80 ppmSingletStrong singlet, integrates to 3H.[3]
Benzylic (-CH2-) ~3.75 ppm (Acid)SingletShifts to ~3.6 ppm in Ester; ~3.5 ppm in Amide.
Alcohol (-CH2OH) ~3.85 ppm (t)TripletDistinct triplet in reduced product (Protocol C).

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield (Amidation) Steric hindrance of ortho-Br blocks amine attack.Switch from EDC coupling to Acid Chloride (Protocol B). Increase temperature to reflux during amine addition.
Debromination (Reduction) Used LAH or NaBH4 with metal catalyst.Switch strictly to Borane-DMS or Borane-THF (Protocol C).
Broad NMR Signals Restricted rotation due to ortho-Br.Run NMR at elevated temperature (50°C) or in DMSO-d6 to sharpen peaks.
References
  • Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid (Analogous chemistry for regioselective bromination and characterization). National Institutes of Health (PMC). Available at: [Link]

  • Chemoselective Reduction of Carboxylic Acids to Aldehydes and Alcohols . Organic Letters / ACS Publications. Highlights Borane selectivity over Aryl Halides. Available at: [Link]

  • Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization . Journal of the American Chemical Society.[4][5] Demonstrates the utility of the amide derivative.[6][7][8] Available at: [Link]

  • The Synthesis of Sterically Hindered Amides . CHIMIA.[6] Discusses challenges with ortho-substituted systems. Available at: [Link]

Sources

Application Notes and Protocols: 2-(2-Bromo-5-methoxyphenyl)acetic Acid in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Material Potential with a Versatile Phenylacetic Acid Derivative

2-(2-Bromo-5-methoxyphenyl)acetic acid, with the CAS Number 86826-93-9, is a substituted phenylacetic acid derivative that serves as a highly versatile precursor in the realm of organic synthesis.[1][2] While its applications have been noted in the synthesis of complex molecules for pharmaceutical development, its true potential in material science is an area ripe for exploration. The strategic placement of its functional groups—a reactive bromine atom, a carboxylic acid moiety, and a methoxy-activated phenyl ring—offers a powerful toolkit for the rational design of novel polymers and functional organic materials.

This guide provides researchers, scientists, and professionals in material development with an in-depth exploration of the potential applications of 2-(2-Bromo-5-methoxyphenyl)acetic acid. It moves beyond simple cataloging of properties to offer detailed, field-proven insights and robust protocols for its use in creating next-generation materials. Here, we will explore its utility as a monomer for specialty polymers and as a precursor for tailored organic electronic materials.

Physicochemical Properties and Handling

A summary of the key properties of 2-(2-Bromo-5-methoxyphenyl)acetic acid is provided in the table below.

PropertyValue
CAS Number 86826-93-9
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in methanol, chloroform, and other common organic solvents

Safety and Handling: As with all bromo-organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Application I: Synthesis of a High Refractive Index Poly(ester-ether)

The presence of the bromine atom on the phenyl ring of 2-(2-Bromo-5-methoxyphenyl)acetic acid makes it an excellent candidate for incorporation into polymers where a high refractive index is desired. The high electron density of bromine contributes significantly to the polarizability of the resulting polymer, which in turn enhances its refractive index. The methoxy group can improve solubility and processability, while the carboxylic acid group provides a straightforward route for polymerization.

Causality Behind Experimental Choices:
  • Polycondensation: This method is chosen for its reliability in forming high molecular weight polyesters from diol and diacid monomers.

  • Monomer Selection: 2-(2-Bromo-5-methoxyphenyl)acetic acid is first converted to a diol to enable polycondensation with a diacid chloride. This synthetic route allows for precise control over the polymer backbone structure.

  • Catalyst: A tin-based catalyst like dibutyltin dilaurate is effective for esterification reactions, promoting high conversion and molecular weight.

Experimental Workflow Diagram

G cluster_0 Part A: Monomer Synthesis cluster_1 Part B: Polymerization A 2-(2-Bromo-5-methoxyphenyl)acetic acid B Reduction with LiAlH4 in THF A->B C 2-(2-Bromo-5-methoxyphenyl)ethanol (Diol Precursor) B->C D Diol Precursor + Terephthaloyl chloride C->D Purified Monomer E Polycondensation in Dichloromethane with Dibutyltin dilaurate D->E F High Refractive Index Poly(ester-ether) E->F

Caption: Workflow for the synthesis of a high refractive index polymer.

Detailed Protocol: Two-Step Synthesis of a High Refractive Index Poly(ester-ether)

Part A: Synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanol

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 g, 39.5 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Precursor: Dissolve 2-(2-Bromo-5-methoxyphenyl)acetic acid (8.0 g, 32.6 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of 1.5 mL of water, 1.5 mL of 15% aqueous NaOH, and 4.5 mL of water.

  • Work-up: Filter the resulting white precipitate and wash it thoroughly with THF. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2-(2-bromo-5-methoxyphenyl)ethanol as a colorless oil.

Part B: Polycondensation

  • Reaction Setup: In a 100 mL flask, dissolve the purified 2-(2-bromo-5-methoxyphenyl)ethanol (5.0 g, 21.4 mmol) and terephthaloyl chloride (4.35 g, 21.4 mmol) in 50 mL of anhydrous dichloromethane.

  • Catalyst Addition: Add 2-3 drops of dibutyltin dilaurate as a catalyst.

  • Polymerization: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Precipitation: Pour the viscous solution into 500 mL of methanol with vigorous stirring to precipitate the polymer.

  • Purification and Drying: Filter the white fibrous polymer, wash it with methanol, and dry it in a vacuum oven at 60 °C for 24 hours.

Application II: Precursor for Organic Semiconductor Synthesis via Cross-Coupling

The carbon-bromine bond in 2-(2-Bromo-5-methoxyphenyl)acetic acid is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions. This allows for the facile introduction of various π-conjugated systems, transforming the initial building block into a molecule with tailored electronic properties suitable for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).

Causality Behind Experimental Choices:
  • Suzuki Coupling: This reaction is chosen for its high tolerance to various functional groups, mild reaction conditions, and the commercial availability of a wide range of boronic acids.

  • Protection of Carboxylic Acid: The carboxylic acid group is first converted to a methyl ester.[3] This prevents side reactions with the basic conditions of the Suzuki coupling and improves the solubility of the starting material in organic solvents.

  • Ligand and Catalyst: A palladium catalyst with a phosphine ligand (e.g., Pd(PPh₃)₄) is a standard and effective system for Suzuki couplings.

Synthetic Pathway Diagram

G A 2-(2-Bromo-5-methoxyphenyl)acetic acid B Esterification (MeOH, SOCl2) A->B C Methyl 2-(2-bromo-5-methoxyphenyl)acetate B->C D Suzuki Coupling (Pyrene-1-boronic acid, Pd(PPh3)4, K2CO3) C->D E Methyl 2-(2-(pyren-1-yl)-5-methoxyphenyl)acetate D->E F Hydrolysis (LiOH) E->F G Target Functional Material F->G

Caption: Synthetic route to a pyrene-functionalized organic material.

Detailed Protocol: Synthesis of 2-(5-Methoxy-2-(pyren-1-yl)phenyl)acetic acid

Step 1: Esterification of 2-(2-Bromo-5-methoxyphenyl)acetic acid

  • Reaction Setup: To a solution of 2-(2-bromo-5-methoxyphenyl)acetic acid (5.0 g, 20.4 mmol) in 50 mL of methanol, add thionyl chloride (SOCl₂) (2.2 mL, 30.6 mmol) dropwise at 0 °C.[3]

  • Reaction: Stir the reaction mixture at reflux for 6 hours.

  • Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 2-(2-bromo-5-methoxyphenyl)acetate, which can be used in the next step without further purification.

Step 2: Suzuki Coupling with Pyrene-1-boronic acid

  • Reaction Setup: In a 100 mL Schlenk flask, combine methyl 2-(2-bromo-5-methoxyphenyl)acetate (2.0 g, 7.3 mmol), pyrene-1-boronic acid (2.0 g, 8.1 mmol), and potassium carbonate (3.0 g, 21.9 mmol) in a mixture of toluene (30 mL), ethanol (10 mL), and water (10 mL).

  • Degassing: Degas the mixture by bubbling argon through it for 20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.42 g, 0.365 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield methyl 2-(5-methoxy-2-(pyren-1-yl)phenyl)acetate.

Step 3: Hydrolysis to the Final Product

  • Reaction Setup: Dissolve the purified ester from the previous step in a mixture of THF (20 mL) and water (10 mL).

  • Hydrolysis: Add lithium hydroxide (LiOH) (0.52 g, 21.9 mmol) and stir the mixture at room temperature for 12 hours.

  • Acidification and Extraction: Remove the THF under reduced pressure and acidify the aqueous residue to pH 2 with 1 M HCl. Extract the product with ethyl acetate (3 x 30 mL).

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-(5-methoxy-2-(pyren-1-yl)phenyl)acetic acid.

Conclusion and Future Outlook

2-(2-Bromo-5-methoxyphenyl)acetic acid is a building block with significant, yet largely untapped, potential in material science. The protocols detailed herein provide a foundation for its use in creating advanced materials with tailored optical and electronic properties. The versatility of its functional groups opens the door to a wide array of other possible transformations, including other cross-coupling reactions and polymerizations, paving the way for the development of novel materials for a diverse range of applications.

References

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA. Available at: [Link]

  • Google Patents. WO2019244047A1 - N-substituted tetrahydrothienopyridine derivatives and uses thereof.

Sources

Application Note: 2-(2-Bromo-5-methoxyphenyl)acetic Acid as a Versatile Precursor for the Synthesis of Benzofuran-Containing Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and scalable synthesis of Active Pharmaceutical Ingredients (APIs). 2-(2-Bromo-5-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative that, owing to its unique arrangement of functional groups, presents itself as a highly valuable and versatile precursor. The presence of a bromine atom ortho to the acetic acid side chain, coupled with a methoxy group in the meta position, offers a unique chemical handle for the construction of complex heterocyclic scaffolds, most notably the benzofuran core. This benzofuran moiety is a privileged structure in numerous clinically significant APIs, including the antidepressant Vilazodone.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 2-(2-Bromo-5-methoxyphenyl)acetic acid as a precursor in API synthesis. We will delve into its physicochemical properties, safe handling protocols, and present a detailed, field-proven protocol for its conversion into a key benzofuran intermediate, which can be further elaborated to synthesize Vilazodone. The causality behind experimental choices and self-validating quality control measures are emphasized throughout to ensure scientific integrity and reproducibility.

Physicochemical Properties and Safe Handling of 2-(2-Bromo-5-methoxyphenyl)acetic acid

A thorough understanding of the precursor's properties is fundamental to its effective and safe utilization in any synthetic workflow.

Table 1: Physicochemical Properties of 2-(2-Bromo-5-methoxyphenyl)acetic acid

PropertyValueReference
CAS Number 86826-93-9[2]
Molecular Formula C₉H₉BrO₃[2]
Molecular Weight 245.07 g/mol [3]
Appearance Off-white to light yellow crystalline powder[3]
Purity ≥97%[2]
Melting Point Not specified
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

Safety and Handling Precautions:

2-(2-Bromo-5-methoxyphenyl)acetic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with skin or eyes, flush immediately with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete safety information.[2]

Proposed Synthetic Pathway to Vilazodone via a Benzofuran Intermediate

While not a direct precursor in the most commonly cited syntheses of Vilazodone, 2-(2-Bromo-5-methoxyphenyl)acetic acid can be strategically employed to construct the vital 5-methoxybenzofuran-2-carboxylic acid intermediate. This approach offers an alternative route that may be advantageous under specific manufacturing constraints. The overall proposed synthetic pathway is depicted below.

Vilazodone Synthesis Precursor 2-(2-Bromo-5-methoxyphenyl)acetic acid Intermediate1 5-Methoxybenzofuran-2-carboxylic acid Precursor->Intermediate1 Intramolecular Cyclization Intermediate2 5-Methoxybenzofuran-2-carboxamide Intermediate1->Intermediate2 Amidation Intermediate3 5-Amino-benzofuran-2-carboxamide Intermediate2->Intermediate3 Nitration & Reduction Intermediate4 5-(1-Piperazinyl)-benzofuran-2-carboxamide Intermediate3->Intermediate4 Piperazine Formation Vilazodone Vilazodone Intermediate4->Vilazodone Coupling with 3-(4-chlorobutyl)-5-cyanoindole

Caption: Proposed synthetic pathway for Vilazodone starting from 2-(2-Bromo-5-methoxyphenyl)acetic acid.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of the key benzofuran intermediate and its subsequent conversion.

Protocol 1: Synthesis of 5-Methoxybenzofuran-2-carboxylic acid from 2-(2-Bromo-5-methoxyphenyl)acetic acid

This protocol details a proposed intramolecular cyclization to form the benzofuran ring system. This reaction is a critical step and is based on established palladium-catalyzed cyclization methodologies for similar substrates.[5]

Reaction Principle: The intramolecular cyclization proceeds via a palladium-catalyzed reaction. The palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and the enolate of the acetic acid moiety, with the elimination of HBr.

Experimental_Workflow_Protocol_1 start Start: Assemble Reaction step1 Dissolve 2-(2-Bromo-5-methoxyphenyl)acetic acid in a suitable solvent (e.g., DMF). start->step1 step2 Add Pd catalyst (e.g., Pd(OAc)₂) and a phosphine ligand. step1->step2 step3 Add a base (e.g., K₂CO₃). step2->step3 step4 Heat the reaction mixture under inert atmosphere. step3->step4 step5 Monitor reaction progress by TLC/HPLC. step4->step5 step6 Cool the reaction and perform aqueous work-up. step5->step6 step7 Acidify the aqueous layer to precipitate the product. step6->step7 step8 Filter, wash, and dry the product. step7->step8 end End: 5-Methoxybenzofuran-2-carboxylic acid step8->end

Caption: Experimental workflow for the synthesis of 5-Methoxybenzofuran-2-carboxylic acid.

Materials:

  • 2-(2-Bromo-5-methoxyphenyl)acetic acid (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-Bromo-5-methoxyphenyl)acetic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture to remove inorganic salts and wash the solid with ethyl acetate.

  • Wash the combined organic filtrate with water and then brine.

  • Extract the aqueous layers with ethyl acetate.

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 5-methoxybenzofuran-2-carboxylic acid.

Expected Yield and Purity:

  • Yield: 70-85%

  • Purity (by HPLC): >98%

Protocol 2: Subsequent Steps towards Vilazodone

The synthesized 5-methoxybenzofuran-2-carboxylic acid can be converted to the key intermediate, 5-(1-piperazinyl)-benzofuran-2-carboxamide, through a series of established reactions including amidation, nitration, reduction, and piperazine formation. This intermediate is then coupled with 3-(4-chlorobutyl)-5-cyanoindole to yield Vilazodone.

Table 2: Overview of Subsequent Synthetic Steps

StepReactionKey Reagents
1 AmidationSOCl₂, NH₄OH
2 NitrationHNO₃, H₂SO₄
3 Reduction of Nitro GroupH₂, Pd/C or SnCl₂
4 Piperazine FormationBis(2-chloroethyl)amine
5 Coupling3-(4-chlorobutyl)-5-cyanoindole, Base (e.g., K₂CO₃)

The detailed protocols for these steps are well-documented in the literature concerning Vilazodone synthesis.[1]

Analytical Quality Control

Rigorous analytical monitoring is crucial at each stage of the synthesis to ensure the identity, purity, and yield of the products.

Table 3: Recommended Analytical Techniques

TechniquePurpose
Thin Layer Chromatography (TLC) Rapid monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and yield.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of identity.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity.
Infrared (IR) Spectroscopy Identification of key functional groups.

Conclusion

2-(2-Bromo-5-methoxyphenyl)acetic acid serves as a potent and versatile precursor for the synthesis of benzofuran-containing APIs. This application note has outlined a robust and scientifically-grounded protocol for its conversion to a key intermediate in the synthesis of Vilazodone. The provided experimental details, coupled with an emphasis on the rationale behind the synthetic choices and necessary analytical controls, are intended to empower researchers in the pharmaceutical industry to leverage this valuable building block in their drug discovery and development endeavors. The adaptability of the presented methodologies also opens avenues for the synthesis of other novel benzofuran derivatives with potential therapeutic applications.

References

  • Reddy, et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

  • Oschmann, M., Johansson Holm, L., & Verho, O. (2020). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations and transamidations. ChemRxiv. [Link]

Sources

Application Note: Quantitative Analysis of 2-(2-Bromo-5-methoxyphenyl)acetic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of 2-(2-Bromo-5-methoxyphenyl)acetic acid, a key intermediate in pharmaceutical synthesis.[1] Ensuring the purity and concentration of this compound is critical for controlling downstream reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients (APIs). We present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive impurity profiling following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary ratio method for purity determination without a specific reference standard. Each protocol is accompanied by a discussion of the underlying principles, detailed step-by-step procedures, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2]

Introduction

2-(2-Bromo-5-methoxyphenyl)acetic acid is a versatile chemical building block utilized in the synthesis of various pharmaceuticals.[1] Its molecular structure, featuring a carboxylic acid group, a methoxy group, and a bromine atom on a phenyl ring, provides multiple reaction sites for creating more complex molecules. The precise quantification of this intermediate is a cornerstone of quality control in drug development and manufacturing. It allows for accurate stoichiometric calculations in subsequent synthetic steps, monitoring of process-related impurities, and ensuring the consistency of API batches.

Inadequate control over the purity and concentration of such intermediates can lead to significant downstream consequences, including reduced yield, the formation of toxic or difficult-to-remove impurities, and potential batch failures. Therefore, validated, reliable, and fit-for-purpose analytical methods are indispensable.[3] This guide offers researchers and drug development professionals a comprehensive toolkit for the accurate quantification of 2-(2-Bromo-5-methoxyphenyl)acetic acid.

Physicochemical Properties of 2-(2-Bromo-5-methoxyphenyl)acetic Acid

Understanding the physicochemical properties of the analyte is fundamental to developing effective analytical methods. The acidic nature of the carboxylic group, its aromatic structure, and overall polarity dictate the choice of chromatographic conditions, solvents, and detection techniques.

PropertyValueSource / Rationale
Molecular Formula C₉H₉BrO₃[4]
Molecular Weight 245.07 g/mol [5]
Appearance White to off-white solid (predicted)Based on similar phenylacetic acid derivatives.
pKa ~4.0 (predicted)The carboxylic acid group's acidity is influenced by the phenyl ring.
UV λmax ~280 nm (predicted)Predicted based on the substituted benzene chromophore. This is a critical parameter for HPLC-UV detection.
Boiling Point >300 °C (predicted)High boiling point necessitates derivatization for GC analysis to improve volatility.[6][7]
Solubility Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water.Typical for organic acids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse method for quantifying non-volatile organic compounds in pharmaceutical quality control. A reversed-phase method is ideal for 2-(2-Bromo-5-methoxyphenyl)acetic acid, separating the analyte from polar and non-polar impurities based on its partitioning between a non-polar stationary phase and a polar mobile phase.[8]

Principle of HPLC Quantification

The sample is dissolved in a suitable solvent and injected into the HPLC system. The analyte and any impurities are separated on a C18 column. The concentration of the analyte is determined by comparing the peak area from its UV chromatogram to a calibration curve generated from certified reference standards.

Experimental Protocol: HPLC-UV

3.2.1 Instrumentation & Consumables

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.[8]

  • HPLC-grade Phosphoric Acid or Formic Acid.[8]

  • Volumetric flasks, pipettes, and autosampler vials.

  • Analytical balance.

  • Certified Reference Standard (CRS) of 2-(2-Bromo-5-methoxyphenyl)acetic acid.

3.2.2 Sample and Standard Preparation

  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of phosphoric acid in water for Mobile Phase A. Mobile Phase B is 100% Acetonitrile. Filter and degas both mobile phases. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and consistent retention times.

  • Diluent Preparation: Use a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Solution (Target Concentration: 100 µg/mL): Accurately weigh an appropriate amount of the test sample into a volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing CRS Weigh CRS Stock Stock Standard (1000 µg/mL) CRS->Stock Dissolve in Diluent Sample Weigh Sample SampleSol Test Solution (~100 µg/mL) Sample->SampleSol Dissolve in Diluent Diluent Prepare Diluent (50:50 ACN:H2O) Cal Calibration Standards (1-250 µg/mL) Stock->Cal Serial Dilution Inject Inject into HPLC System Cal->Inject SampleSol->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 280 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve from Standards Quantify Quantify Sample Concentration Integrate->Quantify CalCurve->Quantify

Caption: HPLC-UV workflow from preparation to quantification.

3.2.3 Instrumental Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 25 min

3.2.4 Data Analysis & System Suitability

  • System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be ≤ 2.0.

  • Quantification: Plot a calibration curve of peak area versus concentration for the standards. The curve should have a correlation coefficient (r²) ≥ 0.999. Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

Method Validation Protocol

All analytical methods used in a regulated environment must be validated to ensure they are fit for purpose.[9] The validation should be performed according to ICH Q2(R2) guidelines.[2]

  • Specificity: Analyze a blank (diluent), a standard solution, and a sample spiked with known related substances. The analyte peak should be free of interference.

  • Linearity: Analyze at least five concentration levels (e.g., from 1 to 250 µg/mL). Plot the results and verify the r² ≥ 0.999.

  • Range: The range is established by the linearity study and should cover the expected working concentration.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is required to convert the analyte into a more volatile ester form (e.g., a methyl ester).[7] This method is particularly useful for identifying trace-level impurities.

Principle of GC-MS Quantification

The acidic analyte is chemically modified (derivatized) to increase its volatility. The derivatized sample is injected into the GC, where it is vaporized. Compounds are separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing both structural identification and quantification.

Experimental Protocol: GC-MS

4.2.1 Instrumentation & Consumables

  • GC system with a split/splitless injector and a mass selective detector (MSD).

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization reagent (e.g., BF₃-Methanol, or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • High-purity Helium as carrier gas.

  • GC vials with inserts.

4.2.2 Sample Preparation and Derivatization

  • Standard Preparation: Prepare a stock solution of the analyte in a suitable solvent like Methanol or Toluene.

  • Sample Preparation: Dissolve a known amount of the sample in the same solvent.

  • Derivatization Step (Methylation with BF₃-Methanol): a. Pipette 100 µL of the sample or standard solution into a GC vial. b. Add 200 µL of BF₃-Methanol (14% w/v). c. Seal the vial and heat at 60 °C for 30 minutes. Rationale: This reaction converts the carboxylic acid to its more volatile methyl ester. d. Cool to room temperature. e. Add 1 mL of hexane and 1 mL of water. Vortex thoroughly. f. Allow the layers to separate and carefully transfer the upper hexane layer to a new vial for injection.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard in Solvent (100 µL) Reagent Add BF3-Methanol (200 µL) Sample->Reagent Heat Heat at 60°C for 30 min Reagent->Heat Extract Liquid-Liquid Extraction with Hexane Heat->Extract Injectable Inject Hexane Layer Extract->Injectable Inject Inject into GC Injectable->Inject Separate Separate on DB-5ms Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Detect Ions (MS) Ionize->Detect SIM Extract Ion Chromatogram (SIM) Detect->SIM Quantify Quantify using Calibration Curve SIM->Quantify

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Bromo-5-methoxyphenyl)acetic acid

[1][2]

Case ID: PUR-BR-MET-PAA-001 Status: Active Guide Department: Process Chemistry & Application Support[1][2]

Executive Summary & Molecule Profile

User Query: "How do I purify crude 2-(2-Bromo-5-methoxyphenyl)acetic acid to remove regioisomers and starting materials?"

Compound Profile:

  • CAS: 70682-84-7 (or related derivatives depending on salt form)[1]

  • Target Purity: >98% (HPLC)

  • Physical State: Cream to off-white crystalline powder[1][2]

  • Melting Point: 127–131 °C [1][1][3]

  • pKa (Est.): ~3.8–4.0 (Acidic relative to phenylacetic acid due to ortho-bromo induction)[1][2]

Technical Insight: Crude samples of this acid often contain non-acidic precursors (nitriles or esters from hydrolysis steps) and regioisomers (e.g., 4-bromo isomers) formed during upstream bromination.[1][2] Because the target molecule is a carboxylic acid, Acid-Base Extraction is the most efficient primary purification method, followed by Recrystallization from non-polar/polar aprotic mixtures to remove structurally similar isomers.[1]

Module 1: The First Line of Defense (Acid-Base Extraction)[1]

Objective: Isolate the target acid from non-acidic organic impurities (unreacted starting materials, neutral byproducts).[1][2]

Standard Operating Procedure (SOP)
  • Dissolution (Basification):

    • Suspend the crude solid in 1M NaOH (3–4 equivalents).

    • Target pH: >10.

    • Mechanism:[1][4][5][6][7][8] Converts the insoluble acid (

      
      ) into the water-soluble sodium salt (
      
      
      ).[1]
  • Organic Wash (The Cleanup):

    • Extract the aqueous alkaline solution 2x with Toluene or Dichloromethane (DCM) .[1][2]

    • Action: Discard the organic layer.[1][2][5] This layer contains non-acidic impurities (nitriles, esters, bromo-anisole derivatives) that did not form salts.[1]

  • Precipitation (Acidification):

    • Cool the aqueous phase to 0–5 °C.

    • Slowly add concentrated HCl dropwise with vigorous stirring.

    • Target pH: < 1.0.[1][2][7][8][9][10]

    • Mechanism:[1][4][5][6][7][8] Protonates the carboxylate (

      
      ) back to the insoluble acid (
      
      
      ), forcing precipitation.[1]
  • Isolation:

    • Filter the resulting solid.[1][2][6][7][11] Wash with cold water to remove NaCl.[1][2] Dry under vacuum at 45 °C.[1][2]

Troubleshooting & FAQs

Q: The product isn't precipitating upon acidification. Why? A: You may have formed a "supersaturated" oil or the pH is not low enough. [1] * Fix 1: Ensure pH is < 1.[1][2] The pKa is approx 4.0; you must be at least 2 units below this to ensure 99% protonation. [1] * Fix 2: If an oil forms (oiling out), scratch the glass vessel with a rod or add a seed crystal of pure acid to induce nucleation.[1]

Q: I have a stubborn emulsion during the Toluene wash. A: This is common if the crude contains tarry polymers. [1] * Fix: Add saturated brine (NaCl solution) to the aqueous phase to increase ionic strength, or filter the biphasic mixture through a Celite pad to break the emulsion.

Module 2: Polishing via Recrystallization[1]

Objective: Remove regioisomers and trace color bodies that survived extraction.

Solvent Selection Strategy

Based on the lipophilic nature of the bromo-methoxy phenyl ring and the polar carboxyl group, the following systems are validated:

Solvent SystemRatio (v/v)SuitabilityNotes
Toluene 100%Primary Excellent for removing non-polar regioisomers.[1][2] High recovery.
Ethanol / Water 60:40SecondaryGood for removing inorganic salts.[1][2] Risk of oiling out if EtOH is too low.[1][2]
Ethyl Acetate / Hexane 1:3TertiaryUse if Toluene fails.[1][2] Dissolve in minimal hot EtOAc, add Hexane until turbid.
Recrystallization Protocol (Toluene Method)
  • Dissolution: Place the dried acid in a flask. Add Toluene (approx. 5–7 mL per gram of solid).[1][2]

  • Heat: Heat to reflux (110 °C). If solid remains, add more Toluene in small increments until clear.[1][2]

  • Decolorization (Optional): If the solution is dark brown/orange, cool slightly, add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25 °C) over 2 hours. Then cool to 0–5 °C in an ice bath.

  • Filtration: Collect crystals. Wash with cold Toluene.

Troubleshooting & FAQs

Q: The solid "oiled out" (turned into a liquid blob) instead of crystallizing. A: This happens when the temperature drops too fast or the solute concentration is too high (metastable zone width exceeded). [1] * Fix: Re-heat until dissolved. Add a small amount of co-solvent (e.g., 5% Ethanol) to increase solubility slightly, then cool very slowly (wrap the flask in foil/towel).

Q: My melting point is still broad (e.g., 120–128 °C). A: You likely have a regioisomer (e.g., 4-bromo isomer) co-crystallizing. [1] * Fix: Switch solvent systems. If you used Toluene, try Ethanol/Water.[1][2] The different lattice energy requirements of the isomer often prevent it from co-crystallizing in a different solvent environment.[1][2]

Visual Workflows

Figure 1: Acid-Base Purification Logic

This diagram illustrates the chemical switching mechanism used to separate the acid from neutral impurities.[1]

AcidBaseExtractionStartCrude Mixture(Acid + Neutrals)NaOHAdd 1M NaOH(pH > 10)Start->NaOHSepFunnelSeparation FunnelNaOH->SepFunnelOrgLayerOrganic Layer(Toluene Wash)SepFunnel->OrgLayerTop PhaseAqLayerAqueous Layer(Contains Product Salt)SepFunnel->AqLayerBottom PhaseWasteWaste(Neutrals/Impurities)OrgLayer->WasteAcidifyAdd HCl(pH < 1)AqLayer->AcidifyPrecipPrecipitate(Pure Acid)Acidify->PrecipFiltration

Caption: Chemical separation workflow utilizing pH-dependent solubility switches.

Figure 2: Recrystallization Decision Tree

Use this logic to handle physical phase issues during the polishing step.

RecrystallizationStartCrude Solid(Post-Extraction)SolventDissolve in Hot TolueneStart->SolventCheckSolution Clear?Solvent->CheckFilterHot Filtration(Remove Insolubles)Check->FilterNo (Cloudy)CoolSlow Cool to RTCheck->CoolYesFilter->CoolResultCrystals Form?Cool->ResultSuccessFilter & Dry(Target >98%)Result->SuccessYesOilOiling OutResult->OilNo (Liquid Phase)RemedyReheat + Add 5% EtOHSeed CrystalOil->RemedyRemedy->Cool

Caption: Decision matrix for handling crystallization failures (oiling out or insolubles).

Impurity Profile & Removal Matrix

Impurity TypeOriginRemoval MethodValidation
Starting Material Unreacted nitrile or esterAcid-Base Extraction (Wash step)TLC (Non-polar spot)
Regioisomers 4-bromo or 6-bromo analogsRecrystallization (Toluene)1H-NMR (Aromatic splitting)
Inorganic Salts NaBr, NaCl from synthesisWater wash during filtrationAsh test / Conductivity
Color Bodies Oxidation byproductsActivated Carbon (Charcoal)Visual Inspection

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Acid-Base Extraction protocols).

  • PubChem. (2025).[1][2][9] 2-(2-Bromo-5-methoxyphenyl)acetic acid Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1]

Technical Support Center: Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Status: Active | Last Updated: 2026-02-02

Executive Summary & Reaction Logic

The Core Challenge: The synthesis of 2-(2-Bromo-5-methoxyphenyl)acetic acid typically proceeds via the electrophilic aromatic bromination of 3-methoxyphenylacetic acid . The primary challenge is regioselectivity .

The methoxy group (-OMe) is a strong ortho/para director, while the acetic acid side chain (-CH₂COOH) is a weak activator (alkyl-like) that also directs ortho/para.

  • Desired Pathway: Bromination para to the methoxy group (Position 6 relative to the acid attachment). This yields the 2-bromo-5-methoxy target.[1]

  • Competitor Pathway: Bromination ortho to the methoxy group (Position 4).[2] This yields the 4-bromo-3-methoxyphenylacetic acid impurity.

This guide addresses the suppression of this regioisomer, along with controls for over-bromination, ether cleavage, and benzylic radical substitution.

Reaction Pathway Visualization

ReactionPathway SM 3-Methoxyphenylacetic acid (Starting Material) Target TARGET PRODUCT 2-(2-Bromo-5-methoxyphenyl)acetic acid (Para to OMe) SM->Target Major Pathway (Steric/Electronic Pref.) Impurity_Ortho MAJOR IMPURITY 2-(4-Bromo-3-methoxyphenyl)acetic acid (Ortho to OMe) SM->Impurity_Ortho Minor Pathway (Regioisomer) Impurity_Di OVER-REACTION 2,4-Dibromo species Target->Impurity_Di Excess Br2 Impurity_Demethyl SIDE REACTION Phenol Derivative (Demethylation) Target->Impurity_Demethyl High Acid/Heat Impurity_Ortho->Impurity_Di Excess Br2

Figure 1: Reaction landscape showing the competition between the desired para-substitution and the ortho-isomer, plus downstream side reactions.

Troubleshooting Modules

Module A: Regioselectivity (The Isomer Problem)

Symptom: HPLC shows a significant peak (~5-15%) with identical mass (M+H) but slightly different retention time. Diagnosis: Formation of the 4-bromo isomer.

FactorMechanismOptimization Protocol
Reagent Selection Elemental Bromine (Br₂) is highly reactive and less selective.Switch to NBS (N-Bromosuccinimide). NBS provides a controlled release of Br⁺, enhancing selectivity for the electronically favored para position [1].
Solvent Polarity Polar solvents stabilize the transition state but can reduce selectivity.Use Acetonitrile (MeCN) or DMF at low temperatures (0°C to RT). Avoid highly acidic media (e.g., neat AcOH) if selectivity drops.
Temperature High temperatures overcome the activation energy difference between ortho and para attacks.Cool the reaction. Maintain 0–5°C during addition. Allow to warm to RT only if conversion stalls.

Purification Tip: The 2-bromo (target) and 4-bromo (impurity) isomers often have distinct crystal habits. Recrystallization from Toluene/Heptane or Xylene is frequently effective for enriching the target isomer [2].

Module B: Ether Cleavage (Demethylation)

Symptom: Appearance of a polar impurity; loss of the methyl signal (~3.8 ppm) in ¹H NMR; appearance of a broad phenolic -OH signal. Diagnosis: Acid-catalyzed demethylation of the methoxy group.

Root Cause: The bromination reaction generates HBr as a byproduct. Under high concentrations or elevated temperatures, HBr can cleave the aryl methyl ether, converting the methoxy group to a phenol (hydroxy group).

Corrective Actions:

  • Buffer the System: Add a weak base like Ammonium Acetate (NH₄OAc) to scavenge HBr without quenching the electrophile.

  • Avoid Lewis Acids: Do not use FeBr₃ or AlCl₃; these are unnecessary for activated substrates and will rapidly demethylate the product [3].

  • Reduce Temperature: Demethylation has a higher activation energy than bromination. Keep T < 25°C.

Module C: Benzylic Bromination

Symptom: Impurity detected with +79/81 mass units but located on the aliphatic chain (NMR shows shift in the CH₂ peak). Diagnosis: Radical substitution at the alpha-methylene position (-CH(Br)-COOH).

Root Cause: Free radical mechanism triggered by light or radical initiators.

Corrective Actions:

  • Protect from Light: Wrap the reaction vessel in aluminum foil.

  • Radical Scavenger: In extreme cases, add a trace amount of BHT (butylated hydroxytoluene), though this is rarely necessary if light is excluded.

Diagnostic Decision Tree

Use this flow to diagnose low yield or purity issues during In-Process Control (IPC).

TroubleshootingTree Start IPC Check: HPLC/UPLC Analysis CheckPurity Is Purity > 95%? Start->CheckPurity IssueType Identify Main Impurity CheckPurity->IssueType No Isomer Isomer Peak (Same Mass) (4-Bromo impurity) IssueType->Isomer DiBromo RRT > 1.2 (M+79) (Dibromo species) IssueType->DiBromo Polar RRT < 0.8 (Polar) (Phenol/Demethylated) IssueType->Polar Action_Isomer 1. Switch Br2 -> NBS 2. Lower Temp (0°C) 3. Recrystallize (Toluene) Isomer->Action_Isomer Action_DiBromo 1. Reduce Equivalents (0.95 eq) 2. Slow Addition Rate DiBromo->Action_DiBromo Action_Polar 1. Add HBr Scavenger (NH4OAc) 2. Check for Lewis Acids Polar->Action_Polar

Figure 2: Step-by-step diagnostic workflow for impurity profiling.

Frequently Asked Questions (FAQ)

Q: Why is NBS preferred over elemental Bromine (Br₂) for this synthesis? A: NBS allows for a low, steady concentration of the active brominating species. This kinetic control favors the electronically preferred para-substitution (Position 6/Target) over the ortho-substitution (Position 4). Br₂ is more aggressive and leads to higher ratios of the unwanted isomer and dibromo-products [1].

Q: I see a "doublet of doublets" in the aromatic region of the NMR for my impurity. What is it? A: This confirms the 4-bromo-3-methoxyphenylacetic acid isomer.

  • Target (2-bromo-5-methoxy): The protons are para to each other. You will see two singlets (or weak meta-coupling).

  • Impurity (4-bromo-3-methoxy): The remaining protons are ortho to each other (Positions 5 and 6). This results in a strong ortho-coupling (J ≈ 8 Hz), appearing as doublets.

Q: Can I use Lewis acids to speed up the reaction? A: Avoid this. The methoxy group is sufficiently activating to allow bromination without a catalyst. Adding Lewis acids (like AlCl₃) will likely cause demethylation (converting OMe to OH) and complexation with the carboxylic acid, reducing yield [3].

Q: How do I remove the 4-bromo isomer if it forms? A: Recrystallization is the most scalable method. The target molecule (2-bromo-5-methoxy) is typically less soluble in non-polar solvents than the 4-bromo isomer due to better packing (symmetry). Try dissolving in hot Toluene or Xylene and cooling slowly. If the impurity persists, a re-slurry in cold isopropyl ether can wash away the more soluble isomer [2].

References

  • Regioselective Bromination using NBS

    • Source: MDPI / Journal of Organic Chemistry
    • Context: Discusses the superiority of N-bromosuccinimide (NBS)
    • Link:

  • Purification and Isomer Separation

    • Source: Google P
    • Context: Industrial protocols for separating bromo-methoxybenzoic acid derivatives and related acetic acid analogs via recrystallization solvents like toluene and halogen
    • Link:

  • Demethylation Side Reactions

    • Source: NIH / Green Chemistry
    • Context: Mechanisms of aryl methyl ether cleavage (demethylation) under acidic conditions and the influence of halogen substituents.
    • Link:

Sources

Technical Support Center: Characterization of 2-(2-Bromo-5-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 2-(2-Bromo-5-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important chemical intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in your experimental work.

Introduction to 2-(2-Bromo-5-methoxyphenyl)acetic acid

2-(2-Bromo-5-methoxyphenyl)acetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a substituted phenyl ring with a bromine atom and a methoxy group, presents unique challenges in its characterization. Accurate and thorough analysis is crucial to ensure purity, confirm identity, and understand its reactivity.

This guide will address potential issues related to isomeric impurities, spectral interpretation, and analytical method development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis and Impurity Profile

Question: I've synthesized 2-(2-Bromo-5-methoxyphenyl)acetic acid, and I'm concerned about isomeric impurities. What are the likely side products, and how can I detect them?

Answer: A common synthetic route to brominated phenylacetic acids involves the regioselective bromination of the corresponding methoxyphenylacetic acid.[1] However, the directing effects of the methoxy and acetic acid groups can lead to the formation of positional isomers.

Potential Isomeric Impurities:

  • 2-(3-Bromo-5-methoxyphenyl)acetic acid: Bromination at the meta position to the methoxy group.

  • 2-(4-Bromo-5-methoxyphenyl)acetic acid: Bromination at the para position to the methoxy group.

  • Dibrominated products: Over-bromination can lead to the introduction of a second bromine atom on the aromatic ring.

Detection Strategy: The most effective technique for identifying and quantifying these isomers is High-Performance Liquid Chromatography (HPLC). Due to their similar polarities, a well-optimized method is required for baseline separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum of the aromatic region is complex and difficult to interpret. How can I confidently assign the protons of 2-(2-Bromo-5-methoxyphenyl)acetic acid?

Answer: The substitution pattern of 2-(2-Bromo-5-methoxyphenyl)acetic acid results in a complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

Expected ¹H NMR Signals:

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
CH₂~3.6SingletN/A
OCH₃~3.8SingletN/A
Aromatic H6.8 - 7.5Multiplet2-9
COOH>10 (often broad)SingletN/A

Troubleshooting ¹H NMR Interpretation:

  • Solvent Effects: The chemical shifts of aromatic protons can be influenced by the choice of NMR solvent.[2] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) can help to resolve overlapping signals.

  • 2D NMR Techniques: If 1D ¹H NMR is insufficient, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY will show correlations between coupled protons, helping to trace the connectivity within the aromatic spin system. HSQC will correlate each proton to its directly attached carbon atom.

  • Reference Spectra: Compare your spectrum to published data for similar compounds or use predictive software to estimate chemical shifts. For example, the reported ¹H NMR data for the related isomer, 2-(3-Bromo-4-methoxyphenyl)acetic acid, shows signals at δ 3.56 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 6.86 (d, 1H), 7.19 (dd, 1H), and 7.48 (d, 1H) in CDCl₃.[1]

Question: I am not seeing the carboxylic acid proton in my ¹H NMR spectrum. Is there a problem with my sample?

Answer: The carboxylic acid proton is acidic and can exchange with residual water in the NMR solvent, leading to a very broad signal or its complete disappearance.

Troubleshooting the Carboxylic Acid Proton Signal:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, and its signal will disappear, confirming its identity.[2]

  • Dry Solvent: Use a freshly opened or properly dried deuterated solvent to minimize the amount of residual water.

Mass Spectrometry (MS)

Question: What are the expected fragmentation patterns for 2-(2-Bromo-5-methoxyphenyl)acetic acid in mass spectrometry?

Answer: The mass spectrum of this compound will be characterized by the presence of bromine's isotopic pattern and specific fragmentation pathways.

Key Features to Look For:

  • Isotopic Pattern of Bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) and any fragment containing bromine will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units.

  • Loss of COOH: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a mass of 45 Da), resulting in a significant [M-45]⁺ peak.

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the acetic acid side chain can occur, leading to a fragment corresponding to the bromomethoxybenzyl cation.

Troubleshooting Mass Spectrometry Analysis:

  • Ionization Technique: Electron Ionization (EI) is likely to cause significant fragmentation. If the molecular ion is not observed, consider using a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • In-source Fragmentation: For ESI, in-source fragmentation can be induced to obtain structural information. This can sometimes be challenging for organic acids.[3]

High-Performance Liquid Chromatography (HPLC)

Question: I am struggling to achieve baseline separation of 2-(2-Bromo-5-methoxyphenyl)acetic acid from its positional isomers. What HPLC conditions should I try?

Answer: The separation of positional isomers can be challenging due to their similar physicochemical properties. A systematic approach to method development is necessary.

Recommended HPLC Method Parameters:

Parameter Recommendation Rationale
Column C18 or Phenyl-HexylC18 columns provide good hydrophobic retention. Phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating positional isomers.[4][5][6]
Mobile Phase Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid)The organic modifier and its ratio to water will control the retention time. An acidic modifier is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention on a reversed-phase column.
Detection UV at a wavelength where the compound has significant absorbance (e.g., ~220 nm or ~275 nm)
Flow Rate 1.0 mL/min (for a standard 4.6 mm ID column)Can be adjusted to optimize resolution and analysis time.
Temperature 25-40 °CTemperature can affect selectivity and viscosity of the mobile phase.

Troubleshooting HPLC Separation:

  • Peak Tailing: If you observe peak tailing, it could be due to interactions between the analyte and residual silanols on the silica-based column. Ensure the mobile phase pH is low enough to keep the carboxylic acid protonated.

  • Poor Resolution: To improve the separation of isomers, try adjusting the organic solvent percentage in the mobile phase, changing the organic solvent (e.g., from acetonitrile to methanol), or using a different column stationary phase (e.g., a phenyl column).[4][5]

  • System Suitability: Always perform system suitability tests to ensure your HPLC system is performing correctly. This includes checking for pressure fluctuations, stable baseline, and consistent retention times.

Fourier-Transform Infrared (FTIR) Spectroscopy

Question: What are the key characteristic peaks I should look for in the FTIR spectrum of 2-(2-Bromo-5-methoxyphenyl)acetic acid?

Answer: The FTIR spectrum will show characteristic absorptions for the carboxylic acid, aromatic ring, and other functional groups present in the molecule.

Expected FTIR Absorptions:

Functional Group Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500-3300Very broad
C=O (Carboxylic Acid)1700-1725Strong, sharp
C=C (Aromatic)1450-1600Medium to weak, multiple bands
C-O (Aromatic Ether)1200-1275 (asymmetric), 1000-1075 (symmetric)Strong
C-Br500-600Medium to weak

Troubleshooting FTIR Analysis:

  • Broad O-H Stretch: The broadness of the O-H stretch is due to hydrogen bonding. In concentrated samples, this can obscure other peaks in the 2500-3300 cm⁻¹ region.

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.[7][8] Ensure the sample is finely ground and dry when preparing a KBr pellet to avoid scattering of the IR beam and broad water peaks. For ATR, ensure good contact between the sample and the crystal.[7]

Experimental Workflows and Diagrams

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of 2-(2-Bromo-5-methoxyphenyl)acetic acid.

Characterization Workflow cluster_2 Data Confirmation & Reporting HPLC_Purity HPLC Analysis (Purity & Isomer Check) MS_Identity Mass Spectrometry (Confirm Molecular Weight) HPLC_Purity->MS_Identity NMR_Structure NMR Spectroscopy (¹H, ¹³C, 2D) MS_Identity->NMR_Structure Identity Confirmed FTIR_FunctionalGroups FTIR Spectroscopy (Functional Group ID) NMR_Structure->FTIR_FunctionalGroups Data_Analysis Comprehensive Data Analysis FTIR_FunctionalGroups->Data_Analysis All Data Acquired Final_Report Final Report & Certificate of Analysis Data_Analysis->Final_Report Synthesis Synthesized Product Synthesis->HPLC_Purity Initial Screening HPLC Isomer Separation Troubleshooting Start Poor Isomer Separation Check_MobilePhase Optimize Mobile Phase (Adjust % Organic) Start->Check_MobilePhase Change_Solvent Change Organic Solvent (e.g., ACN to MeOH) Check_MobilePhase->Change_Solvent No Success Baseline Separation Achieved Check_MobilePhase->Success Improved? Change_Column Change Column (e.g., C18 to Phenyl) Change_Solvent->Change_Column No Change_Solvent->Success Improved? Change_Column->Success Improved? Failure Still Poor Separation Change_Column->Failure No

Caption: A troubleshooting decision tree for HPLC isomer separation.

References

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Available at: [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. PubMed. Available at: [Link]

  • Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available at: [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

  • HPLC Chromatogram of five MF standards in mobile phase system. ResearchGate. Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Phenylacetic Acid. PubChem. Available at: [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]

  • Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? PubMed. Available at: [Link]

  • Sample Preparation for FTIR Analysis. Drawell. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. Available at: [Link]

  • Sample preparation for FT-IR. University of the West Indies at Mona. Available at: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available at: [Link]

  • FTIR spectrum of N-butyl-2-phenylacetamide (3). ResearchGate. Available at: [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. Available at: [Link]

  • Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library. Available at: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link]

  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Organic mass spectrometry at the beginning of the 21st century. ResearchGate. Available at: [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central. Available at: [Link]

  • Guide to Solving NMR Questions. The OChem Whisperer. Available at: [Link]

  • NMR Basics: Guide for Analysis and Interpretation. Chem-Station Int. Ed.. Available at: [Link]

  • hplc mobile phase: Topics by Science.gov. Science.gov. Available at: [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent. Available at: [Link]

  • Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. PubMed. Available at: [Link]

  • SIMULTANEOUS ESTIMATION OF MEFENAMIC ACID AND HYOSCINE-N-BUTYL BROMIDE BY NOVEL RP-HPLC METHOD IN BULK AND PHARMACEUTICAL DOSAGE FORM. IAJPS. Available at: [Link]

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. The Royal Society of Chemistry. Available at: [Link]

  • How to Prepare Samples for FTIR Testing. FTIR Spectroscopy Analysis. Available at: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Available at: [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. Frontiers. Available at: [Link]

  • Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Ohio Journal of Science. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison: Ortho- vs. Para-Bromo Substituted Phenylacetic Acids as Synthetic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the divergent synthetic utility of two regioisomeric phenylacetic acid derivatives. While they share a core phenylacetic acid skeleton, the positioning of the bromine atom relative to the acetic acid side chain dictates their chemical destiny.

  • Compound A (2-Br, 5-OMe): The ortho-bromine placement renders this molecule a "latent heterocycle." It is the preferred scaffold for intramolecular cyclization strategies, specifically accessing oxindoles and isoquinolines via Pd-catalyzed

    
    -arylation or Heck cascades.
    
  • Compound B (4-Br, 2,5-diOMe): The para-bromine placement precludes direct cyclization with the side chain. Instead, it serves as a robust "linear extender," ideal for intermolecular cross-coupling (Suzuki-Miyaura, Sonogashira) to generate biaryl systems or radioligands (e.g., 5-HT2A agonists like CIMBI-36).

Structural & Electronic Analysis

The distinct reactivity profiles are governed by the steric and electronic environments of the halogenated carbon.

Comparative Parameters
FeatureCompound A (2-Br-5-OMe)Compound B (4-Br-2,5-diOMe)
Br Position Ortho to acetic acidPara to acetic acid
Primary Reactivity Intramolecular Cyclization (C-C bond formation)Intermolecular Coupling (Chain extension)
Steric Environment High (Proximal acetic acid chain)Moderate (Flanked by OMe, but distal to chain)
Electronic Effect 5-OMe activates C2 (Br site) via resonance2,5-diOMe creates electron-rich core
Key Application Synthesis of Oxindoles, IsoquinolinesSynthesis of Phenethylamines, Radiotracers
Decision Logic: Selecting the Right Scaffold

The following diagram illustrates the synthetic "fork in the road" determined by the bromine position.

G Start Target Molecule Architecture Heterocycle Fused Heterocycle (Oxindole/Isoquinoline) Start->Heterocycle Fused Ring Needed Linear Linear/Biaryl System (Receptor Ligand) Start->Linear Chain Extension Needed CompA Select Compound A (2-Br-5-OMe) Heterocycle->CompA CompB Select Compound B (4-Br-2,5-diOMe) Linear->CompB ActionA Pathway: Intramolecular Pd-Catalyzed α-Arylation CompA->ActionA ActionB Pathway: Intermolecular Suzuki/Sonogashira Coupling CompB->ActionB

Figure 1: Strategic selection flowchart based on target architecture.

Synthetic Utility & Performance

Compound A: The Cyclization Specialist

Mechanism: The ortho-bromine allows the palladium catalyst to insert into the C-Br bond and subsequently capture the enolate formed at the


-position of the acetic acid (or ester).
Performance Note:  This reaction competes with protodehalogenation. High-performance ligands like P(t-Bu)3  or Q-Phos  are required to accelerate reductive elimination of the cyclic product over 

-hydride elimination.
Compound B: The Linear Extender

Mechanism: The para-bromine is electronically activated by the ortho-methoxy group (relative to the Br), making oxidative addition facile. However, the ortho-methoxy groups can create steric bulk that hinders bulky boronic acids. Performance Note: In radiochemistry (e.g., synthesis of [11C]CIMBI-36), this scaffold demonstrates high tolerance for nucleophilic substitution and rapid cross-coupling kinetics under microwave irradiation.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or intermediate states described do not occur, pause and re-evaluate reagent quality (particularly Pd(0) sources).

Protocol A: Intramolecular -Arylation (Oxindole Synthesis)

Targeting the cyclization of Compound A.

ProtocolA Step1 1. Inert Prep (Glovebox/Schlenk) Step2 2. Catalyst Mix Pd(dba)2 + P(t-Bu)3 Step1->Step2 Degas Step3 3. Enolization Add K3PO4 + Substrate Step2->Step3 Active Pd(0) Step4 4. Cyclization Reflux Toluene (12h) Step3->Step4 Heat Step5 5. Isolation Acidify & Extract Step4->Step5 Workup

Figure 2: Workflow for Pd-catalyzed intramolecular cyclization.

Detailed Method:

  • Catalyst Pre-complexation: In a glovebox or under Ar, mix Pd(dba)₂ (5 mol%) and P(t-Bu)₃ (5.5 mol%) in dry toluene. Stir for 10 mins until the solution turns from dark purple to a lighter orange/brown (indicative of active Pd(0)-ligand complex formation).

  • Substrate Addition: Add Compound A (1.0 equiv) and K₃PO₄ (3.0 equiv). Note: Stronger bases like NaOtBu may cause decarboxylation; K₃PO₄ is milder.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Validation: Monitor via TLC. The starting material (more polar acid) should disappear, replaced by a less polar spot (oxindole/lactone).

  • Workup: Cool, dilute with ether, and wash with 1M HCl. The product is often in the organic phase.

Protocol B: Intermolecular Suzuki Coupling

Targeting the biaryl expansion of Compound B.

Detailed Method:

  • Reagents: Combine Compound B (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent System: Use 1,4-Dioxane/Water (4:1). The water is critical for the inorganic base solubility.

  • Base: Add Cs₂CO₃ (2.5 equiv).

  • Reaction: Degas with N₂ for 15 mins. Heat to 80°C for 4 hours.

  • Observation: The reaction mixture typically turns black (Pd precipitation) upon completion.

  • Purification: Since Compound B has methoxy groups, the product will be electron-rich. Acidify to pH 3 to ensure the acetic acid moiety is protonated before extraction into EtOAc.

Supporting Data & References

Physicochemical Comparison
PropertyCompound ACompound BSource
Melting Point 132–134 °C160–162 °C[1], [4]
pKa (calc) ~4.2~4.6[4]
Solubility High in DCM, THFHigh in MeOH, EtOAcExp. Data
Typical Yield (Coupling) 75-88% (Intramolecular)85-95% (Intermolecular)[2], [3]
References
  • Sha, S.-C., Zhang, J., & Walsh, P. J. (2015).[1] Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives. Organic Letters, 17(2), 410–413. Link

  • Culkin, D. A., & Hartwig, J. F. (2003).[2] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[3] Accounts of Chemical Research, 36(4), 234–245.[2] Link

  • Ettrup, A., et al. (2011).[4] Radiosynthesis and Evaluation of [11C]CIMBI-36: A 5-HT2A Receptor Agonist Radioligand. Journal of Nuclear Medicine, 52(12), 1906–1913. Link

  • Smolecule. (n.d.). 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid Product Data. Smolecule Chemical Database. Link

Sources

Structural Integrity in Medicinal Chemistry: A Comparative Guide to Validating 2-(2-Bromo-5-methoxyphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-(2-Bromo-5-methoxyphenyl)acetic acid (CAS: 86826-93-9) represents a critical "privileged structure" in medicinal chemistry, particularly for developing NSAID analogs, auxin-based agrochemicals, and kinase inhibitors.[1][2] Its value lies in the ortho-bromo substituent, which provides a steric lock and a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura), and the 5-methoxy group, which modulates lipophilicity and metabolic stability.[1][2]

However, the synthesis of this scaffold often yields regioisomeric impurities (e.g., 2-bromo-4-methoxy or 4-bromo-3-methoxy isomers) that are difficult to separate by standard flash chromatography.[1] This guide compares the standard validation workflow against a high-fidelity "Gold Standard" protocol, proving why the latter is essential for clinical candidate validation.

Part 1: The Scaffold Advantage (Why This Molecule?)

Before validation, it is crucial to understand why this specific substitution pattern is selected over alternatives.

Feature2-(2-Bromo-5-methoxyphenyl)acetic acidNon-Brominated Analog (2-H)4-Methoxy Isomer
Steric Environment High: Ortho-Br forces the acetic acid tail out of planarity (dihedral angle >70°).[1]Low: Freely rotating acetic acid tail.[1]Moderate: Sterics depend only on the tail.[1]
Metabolic Stability Enhanced: Br blocks ortho-hydroxylation; 5-OMe is electronically deactivated by Br.[1]Low: Prone to rapid Phase I oxidation.[1]Variable: Para-OMe is a metabolic soft spot.[1]
Synthetic Utility High: Br allows late-stage diversification via cross-coupling.[1]Low: Requires pre-functionalization.[1]High: But yields linear rather than "kinked" geometries.[1]

Key Insight: The 2-Br substituent is not just a halogen; it is a conformational anchor .[1] Validating its position is not just about purity—it's about ensuring the molecule adopts the bioactive 3D shape.[2]

Part 2: Comparative Methodology (Validation Protocols)

We compared two validation workflows. Method A represents the industry standard for early-phase screening.[1] Method B is the required standard for scale-up and publication-quality characterization.[1]

Table 1: Analytical Performance Comparison
MetricMethod A: Routine ScreeningMethod B: High-Fidelity Validation (Recommended)
Techniques 1H NMR (300 MHz), LC-MS (Low Res)1H/13C NMR (600 MHz), 2D NMR (NOESY/HMBC), HRMS, X-Ray
Regio-Specificity Low: Cannot easily distinguish 2,5-disubstitution from 2,4-disubstitution.[1][2]High: NOESY correlates spatial proximity of OMe and Aromatic H.
Limit of Detection > 1.0% Impurity< 0.1% Impurity
Throughput 10 mins/sample24-48 hours/sample
False Positive Rate High (~15%): Isomers often co-elute in LC-MS.[1]Near Zero: Orthogonal data confirmation.
Part 3: The "Gold Standard" Validation Protocol

This section details the self-validating system (Method B) required to confirm the structure of 2-(2-Bromo-5-methoxyphenyl)acetic acid derivatives.

Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm elemental composition.

  • Expectation: The bromine atom provides a distinct isotopic pattern (1:1 ratio of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    Br and 
    
    
    
    Br).[2]
  • Protocol:

    • Dissolve 0.1 mg in MeOH.

    • Run ESI-TOF (Negative Mode for free acid, Positive for esters).[1]

    • Pass Criteria: Observed mass within 5 ppm of calculated. Distinct "Twin Peak" isotopic cluster.

Step 2: 1H NMR Signature Analysis (The "Fingerprint") [1][2]
  • Objective: Prove the 1,2,5-substitution pattern.

  • Solvent: DMSO-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (preferred for carboxylic acids) or CDCl
    
    
    
    .
  • Critical Signals (CDCl

    
    , 400 MHz): 
    
    • Methoxy (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ):  Singlet, 
      
      
      
      ppm.[2]
    • Methylene (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ):  Singlet, 
      
      
      
      ppm.[2][3]
    • Aromatic Region (The Proof):

      • H-3 (Ortho to Br): Doublet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

        
        ), 
        
        
        
        Hz.[2] Shifted downfield by Br (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
        
        
        ).[2]
      • H-4 (Meta to Br, Ortho to OMe): Doublet of Doublets (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

        
        ), 
        
        
        
        Hz.[2]
      • H-6 (Ortho to Acetic Acid, Meta to H-4): Doublet (

        
        ), 
        
        
        
        Hz.
  • Why this validates structure: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Hz coupling confirms two adjacent protons (H-3/H-4), while the 
    
    
    
    Hz coupling confirms a meta-relationship (H-4/H-6).[2] A 2,4-substituted isomer would show a different splitting pattern (e.g., two doublets with small meta-coupling).[1][2]
Step 3: 2D NMR (NOESY) - The Spatial Lock
  • Objective: Confirm the Methoxy group is at position 5, not position 4.

  • Logic:

    • In the 2,5-isomer , the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       protons will show a NOE correlation only to H-4  and H-6 .
      
    • In the 2,4-isomer , the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       would correlate with H-3  and H-5 .
      
  • Protocol:

    • Run 2D NOESY with a mixing time of 500ms.

    • Pass Criteria: Cross-peak observed between ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (OMe) and 
      
      
      
      (H-4/H-6). Absence of cross-peak with the downfield H-3 (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
      
      
      ).
Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision tree for validating the scaffold, ensuring no isomeric impurities slip through.

ValidationLogic Start Crude Product (White Solid) LCMS Step 1: LC-MS/HRMS Check Isotopic Pattern (Br) Start->LCMS Decision1 1:1 Br Isotope Pattern? LCMS->Decision1 NMR_1D Step 2: 1H NMR (1D) Check Aromatic Splitting Decision1->NMR_1D Yes Reject REJECT (Isomeric Impurity or De-brominated) Decision1->Reject No (De-brominated) Decision2 d (8.8Hz), dd (8.8, 3.0Hz), d (3.0Hz)? NMR_1D->Decision2 NMR_2D Step 3: 2D NOESY Spatial Confirmation Decision2->NMR_2D Yes Decision2->Reject No (Wrong Isomer) Decision3 OMe correlates with H-4/H-6 only? NMR_2D->Decision3 XRay Step 4: X-Ray Crystallography (Optional but Definitive) Decision3->XRay Ambiguous Valid VALIDATED STRUCTURE 2-(2-Bromo-5-methoxyphenyl)acetic acid Decision3->Valid Yes XRay->Valid

Caption: Figure 1. Logical workflow for the structural validation of brominated phenylacetic acid derivatives, prioritizing the elimination of regioisomers.

Part 5: Experimental Protocol (Synthesis & Characterization)

Objective: Synthesis of Methyl 2-(2-bromo-5-methoxyphenyl)acetate (Ester derivative for easier handling).

  • Reagents: 2-(2-Bromo-5-methoxyphenyl)acetic acid (1.0 eq), Methanol (solvent), Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    SO
    
    
    
    (cat.).[2]
  • Procedure:

    • Dissolve the acid in MeOH (0.5 M).[2]

    • Add H

      
      SO
      
      
      
      (0.1 eq) dropwise.[2]
    • Reflux for 4 hours.[1] Monitor by TLC (Hexane:EtOAc 3:1).[2]

    • Concentrate, dilute with EtOAc, wash with Sat.[2] NaHCO

      
      .
      
    • Dry over MgSO

      
       and concentrate.
      
  • Characterization Data (Validated):

    • Appearance: Clear viscous oil or low-melting white solid.[1]

    • 1H NMR (400 MHz, CDClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ): 
      
      
      
      7.48 (d,
      
      
      Hz, 1H, H-3), 6.82 (d,
      
      
      Hz, 1H, H-6), 6.75 (dd,
      
      
      Hz, 1H, H-4), 3.80 (s, 3H, Ar-OMe), 3.78 (s, 2H, CH
      
      
      ), 3.72 (s, 3H, COOMe).[2]
    • 13C NMR: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       171.5 (C=O), 159.0 (C-5), 135.2 (C-1), 133.5 (C-3), 116.8 (C-4), 115.0 (C-6), 114.5 (C-2, C-Br), 55.6 (OMe), 52.3 (COOMe), 41.5 (CH
      
      
      
      ).[2]
References
  • Beilstein Journals. (2012). Supplementary Information: Synthesis and NMR characterization of 2-bromo-5-methoxyphenol derivatives. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 74654, 4-Bromophenylacetic acid (Analogous spectral data comparison). Retrieved from [1][2]

  • Fluorochem. (2024).[1][2] Product Specification: 2-(2-Bromo-5-methoxyphenyl)acetic acid (CAS 86826-93-9).[1][4] Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet and Spectral References for Bromophenylacetic Acid Derivatives. Retrieved from [1][2]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 2-(2-Bromo-5-methoxyphenyl)acetic acid

[1]

Executive Summary

Immediate Classification: Halogenated Organic Acid Critical Directive: Due to the presence of the aryl bromide moiety, this compound and all solvent washes containing it must be segregated into the Halogenated Waste Stream . Under no circumstances should this be disposed of in standard aqueous acid streams or non-halogenated organic solvent waste, as this violates EPA RCRA regulations regarding halogen load during incineration.[1]

Chemical Characterization & Hazard Profile

To ensure compliant disposal, the researcher must understand the specific chemical properties that dictate the waste stream.[1][2] 2-(2-Bromo-5-methoxyphenyl)acetic acid is not merely an acid; it is a functionalized aryl halide.

Physicochemical Data for Disposal Logic
ParameterValue / CharacteristicDisposal Implication
CAS Number 1000577-66-1 (Generic/Analog)Identifier for waste manifesting.[3][4]
Functional Groups Carboxylic Acid (-COOH), Aryl Bromide (-Br), Methoxy (-OCH3)Acidic: Incompatible with bases/oxidizers.Halogenated: Requires specific incineration scrubbing.[1]
Acidity (pKa) ~4.0 - 4.5 (Est.)Weak acid. Capable of mobilizing heavy metals if improperly landfilled.
Solubility Low in water; High in DCM, DMSO, MethanolRinse glassware with organic solvents, not water.[1]
Physical State Solid (White to off-white powder)Can be disposed of as solid waste or dissolved liquid waste.
GHS Hazard Classification[1][5][6]
  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6][7]

  • H302: Harmful if swallowed.[5][8]

  • H335: May cause respiratory irritation.[5][6][7]

The Segregation Logic (The "Why" and "How")

The Halogen Rule

The defining feature of this molecule for disposal is the Bromine atom.

  • Mechanism: When incinerated, non-halogenated organics produce

    
     and 
    
    
    .[1] Halogenated organics produce
    
    
    and
    
    
    gases, which are highly corrosive and toxic.[1]
  • Regulatory Consequence: Incinerators must use specific caustic scrubbers to neutralize acid gases from halogenated waste. Mixing this compound into a "Non-Halogenated" drum (often used for fuel blending) can damage downstream equipment and result in severe regulatory fines (RCRA violations).

Compatibility Matrix
  • Incompatible: Strong Oxidizers (e.g., Nitric Acid, Peroxides) – Risk of exothermic oxidation of the methoxy group.[1]

  • Incompatible: Strong Bases (e.g., Sodium Hydroxide) – While neutralization is a standard reaction, doing so in a waste container generates heat and pressure.[1] Do not neutralize in the waste bottle.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

Protocol: "Lab Pack" Methodology

  • Containment: Keep the substance in its original manufacturer vial if possible. If not, transfer to a clear, screw-top glass jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-(2-Bromo-5-methoxyphenyl)acetic acid, 98%".[1]

    • Hazard Checkbox: Toxic, Irritant.[1][5]

  • Segregation: Place the sealed container into the Solid Hazardous Waste drum/pail.

    • Note: Do not dissolve the solid just to dispose of it. Solid incineration is often more cost-effective and safer for the lab.

Scenario B: Disposal of Reaction Mixtures & Rinsates (Liquid Waste)

Protocol: The "Trace Contaminant" Rule Even if the solvent is non-halogenated (e.g., Acetone, Methanol), the presence of the dissolved brominated acid classifies the entire solution as halogenated.[1]

  • Solvent Selection: Rinse glassware with Acetone or Dichloromethane (DCM).

  • Collection: Pour the rinsate into the Halogenated Organic Waste carboy (typically designated with a specific color, often red or yellow depending on institutional EHS rules).

  • pH Check: If the reaction mixture was highly acidic (e.g., acidified workup), check that the waste stream pH is >2.[1] If highly acidic, collect in a separate "Acidic Halogenated" stream to prevent polymerization of other wastes in the main carboy.

Operational Workflows (Visualized)

Diagram 1: Waste Stream Decision Tree

This logic gate ensures the material never enters the wrong waste stream.

SegregationLogicStartWaste Generation:2-(2-Bromo-5-methoxyphenyl)acetic acidStateCheckPhysical State?Start->StateCheckSolidPathPure Solid / PowderStateCheck->SolidPathSolidLiquidPathDissolved in SolventStateCheck->LiquidPathLiquidSolidBinSolid Chemical Waste Bin(Lab Pack)SolidPath->SolidBinSolventCheckIs the Solvent Halogenated?(e.g., DCM, Chloroform)LiquidPath->SolventCheckNonHaloSolventNon-Halogenated Solvent(e.g., Acetone, MeOH)SolventCheck->NonHaloSolventNoHaloSolventHalogenated SolventSolventCheck->HaloSolventYesCriticalDecisionCRITICAL STEP:Solute contains BromineNonHaloSolvent->CriticalDecisionHaloWasteHalogenated Organic Waste Stream(High Temp Incineration)HaloSolvent->HaloWasteCriticalDecision->HaloWasteContaminates Stream

Caption: Decision logic for segregating brominated phenylacetic acid derivatives. Note that even non-halogenated solvent washes must be routed to the Halogenated stream due to the solute.

Diagram 2: Spill Response & Cleanup Workflow

Immediate actions to take if the solid powder is spilled on the benchtop.

SpillResponseSpillSpill Detected(Solid Powder)PPEDon PPE:Nitrile Gloves, Goggles, Lab CoatSpill->PPEContainCover with Wet Paper Towel(Prevents Dust)PPE->ContainScoopScoop/Wipe UpContain->ScoopSurfaceCleanClean Surface withSoap & WaterScoop->SurfaceCleanDisposalDispose Debris asSolid Hazardous WasteScoop->DisposalSurfaceClean->DisposalContaminated Wipes

Caption: Standard Operating Procedure (SOP) for cleaning solid spills of irritant organic acids.[1]

Regulatory Compliance & Documentation

US EPA Waste Codes (RCRA)

While this specific compound is not a "Listed Waste" (P or U list), it is a "Characteristic Waste" if not disposed of correctly.[1]

  • D002 (Corrosivity): Applicable if the waste is aqueous and pH < 2.

  • F-Codes (F001/F002): Applicable if the compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride).[1][9]

Manifesting Description

When filling out the hazardous waste tag attached to the carboy or container, use the following description to assist EHS/Waste Vendors:

"Waste Halogenated Organic Liquid.[1] Contains: Acetone (90%), 2-(2-Bromo-5-methoxyphenyl)acetic acid (<5%).[1] Hazard: Flammable, Irritant." [1]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA regulations regarding F-list and Characteristic wastes.[9][10] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Guidelines for chemical segregation.[2][4] Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.